molecular formula C9H15NO B195782 2-Azaspiro[4.5]decan-3-one CAS No. 64744-50-9

2-Azaspiro[4.5]decan-3-one

Numéro de catalogue: B195782
Numéro CAS: 64744-50-9
Poids moléculaire: 153.22 g/mol
Clé InChI: JAWPQJDOQPSNIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>4,4-Pentamethylene-2-pyrrolidinone (2-azaspiro[4.5]decan-3-one, gabapentin-lactam) is a degradation product of gabapentin.>Gabapentin Related Compound A, a cell permeable compound, has been reported to reduce oxygen glucose deprivation-induced [3H]glutamate release in rat ischemia hippocampal slices. It reduces protein aggregates and improves motor performance in a transgenic

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPQJDOQPSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215070
Record name Gabapentin-lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64744-50-9
Record name 2-Azaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64744-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin-lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064744509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin-lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-pentamethylene-4-butyrolactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Azaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABAPENTIN LACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IP6953295
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.5]decan-3-one, a spirocyclic lactam, is a molecule of significant interest in the pharmaceutical sciences. It is primarily known as a key intermediate and a major impurity in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic medication.[1][2] Beyond its role in drug manufacturing, this compound, also referred to as Gabapentin-lactam, has demonstrated intrinsic biological activities, including neurotrophic and neuroprotective effects.[1][3][4] This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological significance, to support further research and development.

Core Properties and Physicochemical Data

This compound is a bicyclic organic compound with a spiro linkage, incorporating a lactam ring.[1] Its structure imparts specific chemical and physical properties relevant to its synthesis, purification, and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₉H₁₅NO[1][4][5][6]
Molecular Weight 153.22 g/mol [4][5][6]
CAS Number 64744-50-9[1][5]
Appearance White solid[5]
Melting Point 84-89 °C[5]
Boiling Point 181 °C at 13 mmHg[5]
Density 1.05 g/cm³[5]
XLogP3 1.5[5][6]
Topological Polar Surface Area 29.1 Ų[5][6]
Hydrogen Bond Donor Count 1[5][6]
Hydrogen Bond Acceptor Count 1[5][6]
Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Spectroscopy Type Key Features and Observations Source
¹H NMR Signals corresponding to the protons of the cyclohexane (B81311) and pyrrolidinone rings. A publication on qNMR provides chemical shifts for quantification: δ 3.24 ppm (for Impurity A, i.e., this compound) and δ 3.02 ppm (for Gabapentin) in D₂O.[2]
¹³C NMR Expected signals for the carbonyl carbon, spiro carbon, and the carbons of the two rings.[7][8]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹) and the C=O bond of the lactam (around 1670–1780 cm⁻¹).[9][10]
Mass Spectrometry (MS) GC-MS, LC-MS, and MS-MS data are available, with a base peak often observed at m/z 154.1225 [M+H]⁺.[6][11]

Synthesis and Purification

The synthesis of this compound is primarily discussed in the context of being a by-product of Gabapentin synthesis, formed through intramolecular cyclization.[2]

Synthesis via Intramolecular Cyclization of Gabapentin

The formation of this compound from Gabapentin is influenced by factors such as temperature, pH, moisture, and the presence of certain excipients.[2]

G cluster_conditions Influencing Factors Gabapentin Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) Lactam This compound Gabapentin->Lactam Intramolecular Cyclization H2O H₂O Temperature Temperature pH pH Moisture Moisture

Figure 1: Formation of this compound from Gabapentin.
General Purification Methodologies

Purification of this compound, particularly when isolating it from a reaction mixture or as an impurity, can be achieved through standard organic chemistry techniques.

  • Recrystallization : This is a common method for purifying solid organic compounds. The choice of solvent is critical, requiring the compound to be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[12]

  • Chromatography : Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for high-purity isolation.[13]

Experimental Protocols

Quantification by Quantitative NMR (qNMR)

A validated ¹H qNMR method has been developed for the identification and quantification of this compound (referred to as Impurity A) in Gabapentin active pharmaceutical ingredients (APIs) and drug products.[2]

Sample Preparation:

  • API: Accurately weigh approximately 20 mg of the Gabapentin substance into an NMR tube. Add 0.5 mL of D₂O and 10 µL of DMSO-d₆ (as an internal standard). Shake vigorously until the sample is fully dissolved.[2]

  • Capsules: Take the contents of half a capsule (approximately 200 mg) and add 1.5 mL of D₂O. Shake vigorously for 10 minutes. Filter the resulting suspension through a membrane filter. Place 0.5 mL of the filtrate into an NMR tube and add 10 µL of DMSO-d₆.[2]

¹H NMR Analysis:

  • Acquire the ¹H NMR spectrum.

  • The integral intensity of the signal at δ 3.24 ppm is used for the quantification of this compound.[2]

  • The signal for Gabapentin appears at δ 3.02 ppm.[2]

G start Sample (API or Capsule Content) dissolve Dissolve in D₂O with DMSO-d₆ start->dissolve filter Filter (for capsules) dissolve->filter nmr Acquire ¹H NMR Spectrum dissolve->nmr For API filter->nmr quantify Quantify using signal at δ 3.24 ppm nmr->quantify

Figure 2: Workflow for qNMR analysis of this compound.

Biological Activity and Mechanism of Action

While often considered an impurity, this compound exhibits notable biological effects that are distinct from its parent compound, Gabapentin.

Neurotrophic and Neuroprotective Effects

Research has indicated that Gabapentin-lactam possesses neurotrophic properties, promoting the formation of dendritic filopodia and neurites in cultured neurons.[1] It has also been shown to be a neuroprotective agent, for instance, in models of acute retinal ischemia, where it doubled the number of surviving retinal ganglion cells.[3] In contrast, Gabapentin showed no effect in the same model.[3] This difference in activity is hypothesized to be due to the lactam's uncharged nature, allowing for easier diffusion across biological membranes to reach an intracellular site of action.[3]

Mechanism of Action: Mitochondrial KATP Channel Opening

The biological effects of this compound are believed to be mediated through the opening of mitochondrial ATP-dependent potassium (KATP) channels.[1][4] This mechanism is distinct from the primary mechanism of Gabapentin, which involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[14] The opening of mitochondrial KATP channels is a critical pathway for cellular survival. Gabapentin-lactam was found to reduce oxygen-glucose deprivation-induced glutamate (B1630785) release, an effect that was completely blocked by the KATP channel antagonist glibenclamide.[3]

G cluster_cell Neuronal Cell cluster_mito Mitochondrial Membrane Lactam This compound (Gabapentin-lactam) Mito Mitochondrion Lactam->Mito Enters Cell KATP Mitochondrial ATP-dependent K⁺ Channel Lactam->KATP Opens Glutamate Reduced Glutamate Release KATP->Glutamate Survival Enhanced Neuronal Survival & Growth KATP->Survival Glutamate->Survival

Figure 3: Proposed mechanism of action for this compound.

Conclusion

This compound is a multifaceted compound with importance in both pharmaceutical manufacturing and neuroscience research. While its presence as an impurity in Gabapentin necessitates careful control and analysis, its inherent neuroprotective and neurotrophic properties, mediated through the opening of mitochondrial KATP channels, present opportunities for the development of new therapeutic agents. This guide provides a foundational understanding of its core properties and biological activities to aid researchers in their future investigations of this intriguing molecule.

References

An In-depth Technical Guide to 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[4.5]decan-3-one is a spirocyclic lactam that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its structural relationship to the anticonvulsant drug gabapentin (B195806) has made it a key intermediate in pharmaceutical synthesis and a subject of investigation for its own biological activities. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and biological properties, with a focus on its potential as a neuroprotective agent.

Chemical Identity

The chemical compound with the systematic name this compound is a well-defined entity in chemical literature and databases.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its discovery, chemical structure, and relationship to other compounds. The most prominent of these is Gabapentin-lactam.

Synonym Reference
Gabapentin-lactam[2][3][4]
Gabapentin lactam[2][3][4]
2-Azaspiro(4.5)decan-3-one
1-(Aminomethyl)cyclohexaneacetic acid lactam
4,4-Pentamethylene-2-pyrrolidinone
3,3-Pentamethylene-4-butyrolactam
Gabapentin Related Compound A
Gabapentin Impurity A

Chemical Structure and Properties:

Property Value Reference
CAS Number 64744-50-9
Molecular Formula C₉H₁₅NO[1]
Molecular Weight 153.22 g/mol [1]
Appearance White solid
Melting Point 84-89 °C
Boiling Point 181 °C / 13mmHg
SMILES C1CCC2(CC1)CC(=O)NC2[1]
InChI InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)[1]

Synthesis of this compound

The synthesis of this compound is well-documented, often as a crucial step in the production of gabapentin. Several methods have been reported, with the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide being a common strategy.

Experimental Protocol: Hofmann Reaction using Trichloroisocyanuric Acid (TCCA)

This protocol describes the synthesis of this compound from 1,1-cyclohexanediacetic acid monoamide.

Materials:

Procedure:

  • Preparation of N-chloroamide: A suspension of 1,1-cyclohexanediacetic acid monoamide (100 g, 0.5025 mol) in methanol (600 mL) is heated to 45–50 °C with stirring for 30 minutes to obtain a clear solution.

  • The solution is then cooled to 20–25 °C.

  • TCCA (38.47 g, 0.166 mol) is added in three portions over 45 minutes with continuous stirring. The reaction mixture will become turbid.

  • The reaction is stirred for an additional hour until the starting material is no longer detectable by thin-layer chromatography (TLC).

  • Cyclization: The resulting solution is added to a stirred mixture of 12% NaOH solution (750 g) at 0–5 °C over 1 hour.

  • The reaction mixture is stirred for another 2 hours at 0–5 °C.

  • The temperature is slowly raised to 15–20 °C and maintained for 2 hours.

  • The temperature is then increased to 50 °C, and toluene (200 mL) is added.

  • The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and concentrated under reduced pressure to yield this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant neuroprotective properties, distinguishing it from its derivative, gabapentin.

Neuroprotection in Huntington's Disease Model

In a transgenic mouse model of Huntington's disease (R6/2 mice), treatment with this compound resulted in improved motor performance on a narrow beam walking test.[2][3] Furthermore, a notable reduction in neuronal nuclear and cytoplasmic inclusions was observed in the brains of the treated mice.[2]

Reduction of Ischemia-Induced Glutamate (B1630785) Release

In rat hippocampal slices subjected to ischemia-like conditions (oxygen-glucose deprivation), this compound (at a concentration of 100 µM) was found to reduce the release of the excitatory neurotransmitter glutamate by 42.5%.[5][6] This effect is believed to contribute to its neuroprotective capabilities.

Protection of Retinal Ganglion Cells

In a rat model of acute retinal ischemia, administration of this compound doubled the number of surviving retinal ganglion cells compared to the control group.[5][6] This neuroprotective effect was not observed with gabapentin under the same conditions.[5][6]

Proposed Mechanism of Action: Opening of Mitochondrial ATP-Dependent Potassium (mitoKATP) Channels

The primary mechanism underlying the neuroprotective effects of this compound is attributed to its ability to open mitochondrial ATP-dependent potassium (mitoKATP) channels.[2][3][6] The mean plasma concentration of the compound in the Huntington's disease study was found to be near its EC50 for opening these channels.[2] The opening of mitoKATP channels is thought to lead to a cascade of events that ultimately result in neuroprotection.

The proposed mechanism is illustrated in the following diagram:

G cluster_0 Proposed Neuroprotective Mechanism of this compound A This compound B Opens mitochondrial ATP-dependent K+ channels (mitoKATP) A->B C Mitochondrial membrane hyperpolarization B->C F Reduced glutamate release B->F D Reduced mitochondrial Ca2+ overload C->D E Decreased excitotoxicity D->E G Neuroprotection E->G F->G

Proposed neuroprotective mechanism of this compound.

Quantitative Biological Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

Assay Organism/Model Parameter Value Reference
Glutamate ReleaseRat hippocampal slices (in vitro)% Inhibition of ischemia-induced release (at 100 µM)42.5%[5][6]
Retinal Ganglion Cell SurvivalRat model of acute retinal ischemia (in vivo)Fold increase in surviving cells vs. control~2-fold[5][6]
Motor PerformanceR6/2 transgenic mouse model of Huntington's disease (in vivo)Improvement in narrow beam walking testSignificant improvement[2][3]
Protein Aggregate ReductionR6/2 transgenic mouse model of Huntington's disease (in vivo)Reduction in neuronal inclusionsMarked reduction[2]

Experimental Protocols for Biological Assays

In Vitro Ischemia-Induced Glutamate Release Assay

Model: Rat hippocampal slices.

Procedure:

  • Hippocampal slices from rats are prepared and maintained in a superfusion system.

  • Ischemia-like conditions are induced by using a glucose-free medium equilibrated with 95% N₂ and 5% CO₂.

  • The release of [³H]glutamate is monitored in the presence and absence of this compound (100 µM).

  • The percentage reduction in glutamate release in the presence of the compound is calculated relative to the control (ischemia-only) condition.

In Vivo Acute Retinal Ischemia Model

Model: Rats.

Procedure:

  • Acute retinal ischemia is induced in one eye of each rat by elevating the intraocular pressure above the systolic blood pressure for a defined period (e.g., 1 hour).

  • Animals are treated with this compound or a vehicle control.

  • After a recovery period (e.g., 2 weeks), the animals are euthanized, and the retinas are processed for histological analysis.

  • The number of surviving retinal ganglion cells is quantified and compared between the treated and control groups.

Conclusion

This compound is a compound of significant interest due to its demonstrated neuroprotective effects, which appear to be mediated through the opening of mitochondrial ATP-dependent potassium channels. Its ability to reduce glutamate excitotoxicity and protect neurons in models of Huntington's disease and retinal ischemia suggests its potential as a therapeutic agent for neurodegenerative disorders. Further research is warranted to fully elucidate its mechanism of action and to explore its clinical potential. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of novel neuroprotective strategies.

References

"2-Azaspiro[4.5]decan-3-one" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Azaspiro[4.5]decan-3-one, a spirocyclic lactam of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, and synthesis. Furthermore, it delves into its analytical characterization, pharmacological activities, and potential therapeutic applications, with a particular focus on its neuroprotective effects. Detailed experimental protocols and data are presented to support researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

This compound, a bicyclic compound featuring a spiro linkage, is most commonly known in the pharmaceutical field as Gabapentin-lactam . It is a primary degradation product of the widely used anticonvulsant and analgesic drug, Gabapentin.

CAS Number: 64744-50-9[1]

Molecular Formula: C₉H₁₅NO[1]

Molecular Weight: 153.22 g/mol [2]

Synonyms:

  • Gabapentin-lactam[3]

  • 3,3-Pentamethylene-4-butyrolactam[1]

  • Gabapentin Impurity A[4]

  • 4,4-Pentamethylene-2-pyrrolidinone[3]

Molecular Structure

The molecular structure of this compound consists of a pyrrolidinone ring fused to a cyclohexane (B81311) ring at a single carbon atom, forming the spiro center.

IdentifierValue
SMILES O=C1CC2(CN1)CCCCC2[1]
InChI InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)[1]
InChIKey JAWPQJDOQPSNIQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point 84-89 °C--INVALID-LINK--
Boiling Point 181 °C at 13 mmHg--INVALID-LINK--
Density 1.05 g/cm³--INVALID-LINK--
Solubility Sparingly soluble in water--INVALID-LINK--

Synthesis and Formation

This compound is primarily formed through the intramolecular cyclization of Gabapentin. This lactamization is a degradation pathway for Gabapentin and can be influenced by several factors, including pH, temperature, and mechanical stress. The reaction involves a nucleophilic attack of the amine group on the carboxylic acid moiety, leading to the formation of the five-membered lactam ring with the elimination of a water molecule.

Experimental Protocol for Synthesis

While often formed as a degradation product, this compound can be synthesized intentionally for use as a reference standard or for research purposes. The following protocol is a general method for the cyclization of Gabapentin.

Materials:

Procedure:

  • Dissolve Gabapentin in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the cyclization reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Note: The specific reaction time and purification conditions may need to be optimized.

Analytical Characterization

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of this compound is provided below.

Spectroscopic Technique Key Data and Assignments
¹H NMR δ (ppm): 3.24 (s, 2H, -CH₂-N), 2.28 (s, 2H, -CH₂-C=O), 1.70-1.25 (m, 10H, cyclohexane protons), NH proton signal is often broad and may exchange with D₂O.[5]
¹³C NMR Characteristic peaks for the carbonyl carbon (C=O), the spiro carbon, and the methylene (B1212753) carbons of the pyrrolidinone and cyclohexane rings are observed.
FTIR (KBr) ν (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O stretch, amide), ~2930 and ~2850 (C-H stretch, aliphatic).
Mass Spectrometry (EI) m/z (%): 153 (M⁺), prominent fragments corresponding to the loss of CO, and fragmentation of the cyclohexane ring.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are commonly employed for the identification and quantification of this compound, particularly in the context of analyzing Gabapentin purity.

HPLC Method: A reversed-phase HPLC method is typically used with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector.

qNMR Method: A ¹H qNMR method has been developed for the quantification of this compound in Gabapentin.[2] This technique offers the advantage of not requiring a reference standard of the analyte for quantification.

Pharmacology and Biological Activity

While initially considered an inactive impurity, research has revealed that this compound possesses significant biological activity.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various preclinical models. It has been shown to reduce protein aggregates and improve motor performance in a transgenic mouse model of Huntington's disease. Furthermore, it exhibits neuroprotective effects in models of acute retinal ischemia.

Mechanism of Action

The primary mechanism of action for the neuroprotective effects of this compound is believed to be its function as an opener of mitochondrial ATP-sensitive potassium (K-ATP) channels. This activity helps in maintaining cellular homeostasis under conditions of metabolic stress, such as hypoxia, by reducing the release of the excitotoxic neurotransmitter glutamate.

Other Biological Activities

Studies have also indicated that this compound can stimulate the proliferation of mesenchymal stem cells, suggesting its potential in tissue engineering applications.

Applications in Drug Development

The demonstrated neuroprotective properties of this compound make it an interesting lead compound for the development of novel therapeutics for neurodegenerative diseases and conditions involving excitotoxicity. Its ability to modulate K-ATP channels presents a clear target for further drug design and optimization.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Synthesis_Workflow Gabapentin Gabapentin Intermediate Protonated Intermediate Gabapentin->Intermediate Intramolecular Nucleophilic Attack Lactam This compound Intermediate->Lactam Dehydration Water H₂O Intermediate->Water

Caption: Simplified workflow for the synthesis of this compound.

Proposed Neuroprotective Signaling Pathway

Neuroprotective_Pathway cluster_neuron Neuron K_ATP Mitochondrial K-ATP Channel Hyperpolarization Mitochondrial Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to Glutamate_Release Glutamate Release Hyperpolarization->Glutamate_Release Inhibits Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Promotes Lactam This compound Lactam->K_ATP Activates Hypoxia Hypoxia/ Ischemia Hypoxia->Glutamate_Release Induces

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

References

An In-depth Technical Guide to Gabapentin Lactam: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin (B195806) lactam, chemically known as 2-azaspiro[4.5]decan-3-one, is a significant molecule in the field of neuroscience and pharmaceutical sciences. It is primarily recognized as a key intermediate in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug.[1][2] Beyond its role as a synthetic precursor, Gabapentin lactam is also a known impurity in Gabapentin drug products and exhibits its own distinct biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Gabapentin lactam. Detailed experimental protocols for its synthesis, purification, and characterization are presented, along with a summary of its quantitative data in structured tables and visualizations of key pathways and workflows.

Chemical Structure and Identification

Gabapentin lactam is a spiro compound featuring a lactam ring fused to a cyclohexane (B81311) ring. Its rigid, bicyclic structure is a key determinant of its chemical and biological properties.

Table 1: Chemical Identifiers of Gabapentin Lactam

IdentifierValueReference(s)
IUPAC Name This compound[5][6]
CAS Number 64744-50-9[3][5]
Molecular Formula C₉H₁₅NO[3][5]
Molecular Weight 153.22 g/mol [5][7]
Canonical SMILES C1CCC2(CC1)CC(=O)NC2[7][8]
InChI InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)[3]
InChIKey JAWPQJDOQPSNIQ-UHFFFAOYSA-N[5][7]
Synonyms 3,3-Pentamethylene-4-butyrolactam, Gabapentin Related Compound A, 4,4-Pentamethylene-2-pyrrolidinone[1][5][9]

Physicochemical Properties

The physical and chemical properties of Gabapentin lactam are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of Gabapentin Lactam

PropertyValueReference(s)
Appearance White to off-white solid[8]
Melting Point 84-89 °C[5][10]
Boiling Point 181 °C at 13 mmHg[5][11]
Solubility Soluble in DMSO (≥ 40 mg/mL), Ethanol (≥ 10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL) and water.[3][8][10]
pKa 16.39 ± 0.20 (Predicted)[8]
LogP 1.5 (Predicted)[12]

Synthesis and Experimental Protocols

Gabapentin lactam can be synthesized through several routes, most notably via the intramolecular cyclization of Gabapentin or its derivatives. Below are detailed protocols for common synthetic and analytical procedures.

Synthesis of Gabapentin Lactam via Hofmann Reaction

This protocol is adapted from a novel process for the preparation of Gabapentin lactam from 1,1-cyclohexanediacetic acid monoamide.[2][13]

Experimental Protocol:

  • Preparation of N-chloro-1,1-cyclohexanediacetic acid monoamide:

    • Suspend 100 g (0.5025 mol) of 1,1-cyclohexanediacetic acid monoamide in 600 mL of methanol.

    • Heat the suspension to 45-50 °C with stirring for 30 minutes to obtain a clear solution.

    • Cool the solution to 20-25 °C.

    • Add 38.47 g (0.166 mol) of trichloroisocyanuric acid (TCCA) in three portions over 45 minutes with continuous stirring.

    • Continue stirring for 1 hour until the starting material is consumed (monitored by TLC).

  • Hofmann Reaction and Cyclization:

    • Add the N-chloroamide intermediate portion-wise to a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (B78521) over 1 hour.

    • The resulting solution containing the sodium salt of gabapentin is then heated to induce cyclization to Gabapentin lactam.

  • Purification:

    • Extract the reaction mixture with toluene (B28343).

    • Evaporate the toluene under reduced pressure to afford Gabapentin lactam in high yield and purity.

Synthesis via Hydrolysis of Gabapentin Hydrobromide

This method involves the hydrolysis of a gabapentin salt to form the lactam.

Experimental Protocol:

  • A 2 L reactor is charged with 150 g of gabapentin lactam (0.979 mol), 164.3 g of water, and 500.1 g of 48.31% aqueous hydrobromic acid.[14]

  • The solution is heated to reflux (approximately 108-114 °C) and stirred for 6 hours.[14]

  • The reaction mixture is then cooled to 0-5 °C and stirred for an additional 6 hours.[14]

  • The resulting product, gabapentin hydrobromide, is isolated by filtration.[14]

  • Further treatment of the hydrobromide salt with a base can lead to the formation of Gabapentin, while heating the gabapentin sodium salt solution can yield the lactam.[2]

G_synthesis_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Start Reactants 1,1-Cyclohexanediacetic Acid Monoamide Start->Reactants Chlorination Chlorination with TCCA in Methanol Reactants->Chlorination Hofmann_Rearrangement Hofmann Rearrangement (aq. NaOH, 0-5°C) Chlorination->Hofmann_Rearrangement Cyclization Heating to induce Lactamization Hofmann_Rearrangement->Cyclization Crude_Product Crude Gabapentin Lactam Cyclization->Crude_Product Extraction Toluene Extraction Crude_Product->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purified_Product Purified Gabapentin Lactam Evaporation->Purified_Product Analysis Characterization (NMR, IR, MS, HPLC) Purified_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of Gabapentin lactam.
Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Method 1:

    • Column: C18, 5 µm, 150 mm x 4.6 mm.[3]

    • Mobile Phase: Methanol and potassium dihydrogen orthophosphate buffer (20:80, v/v), pH adjusted to 6.2 with 10% NaOH.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 275 nm.[3]

  • Method 2 (for separation from Gabapentin):

    • Column: Phenomenex Luna Cyano.

    • Mobile Phase: Methanol, acetonitrile, and 20 mM KH₂PO₄ (pH 2.2) (5:5:90, v/v/v).

    • Flow Rate: 1.25 mL/min.

    • Detection: UV at 210 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Gabapentin lactam is amenable to GC-MS analysis, often as a trimethylsilyl (B98337) (TMS) derivative.[10]

  • The analysis can be performed on a standard capillary column (e.g., HP-5MS) with electron impact ionization.[15]

Spectral Properties

Detailed spectral data is essential for the unambiguous identification and characterization of Gabapentin lactam.

Table 3: Spectral Data of Gabapentin Lactam

TechniqueKey Observations and DataReference(s)
¹³C Solid-State NMR The aliphatic region of the spectrum shows seven peaks. Two of these, at approximately 51 and 38 ppm, are broadened due to coupling with the adjacent ¹⁴N nucleus.[16]
Infrared (IR) Spectroscopy A characteristic absorption peak for the lactam carbonyl group is observed around 1701 cm⁻¹.[11]
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is observed at m/z 154.1226. A significant in-source fragment corresponding to the loss of water is often seen for Gabapentin, which can be mistaken for the lactam. However, the lactam itself does not produce a fragment at m/z 136.1121 (loss of a second water molecule). Key fragments observed for the lactam include m/z 95.0855 and 67.0541.[1][5][17]

Biological Activity and Signaling Pathways

Gabapentin lactam is not merely an inert intermediate; it possesses distinct biological activities.

Neuroprotective Effects

Gabapentin lactam has demonstrated neuroprotective properties in models of retinal ischemia.[18][19] This effect is attributed to its action as an opener of ATP-sensitive potassium (KATP) channels.[18][19] The opening of these channels leads to a reduction in the hypoxia-induced release of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity.[18][19] This neuroprotective effect can be reversed by the KATP channel blocker, glibenclamide.[18][19]

G_signaling_pathway Gabapentin_Lactam Gabapentin Lactam KATP_Channel ATP-sensitive Potassium Channel Gabapentin_Lactam->KATP_Channel activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization leads to Glutamate_Release Reduced Glutamate Release Hyperpolarization->Glutamate_Release results in Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Glibenclamide Glibenclamide Glibenclamide->KATP_Channel inhibits

Caption: Proposed signaling pathway for the neuroprotective effects of Gabapentin lactam.
Other Biological Activities

  • Convulsant Activity: In contrast to the anticonvulsant properties of its parent compound, Gabapentin lactam has been shown to exhibit convulsant activity in animal models.[3]

  • Toxicity: It is considered a toxic impurity in Gabapentin formulations and has demonstrated greater toxicity and environmental persistence than Gabapentin in some studies.

Conclusion

Gabapentin lactam is a multifaceted molecule of significant interest to the pharmaceutical and scientific communities. Its role as a synthetic intermediate for Gabapentin is well-established, and its presence as an impurity necessitates robust analytical methods for its detection and quantification. Furthermore, its unique biological activities, particularly its neuroprotective effects mediated by KATP channels, present potential avenues for future research and therapeutic development. This guide provides a foundational understanding of Gabapentin lactam, offering detailed information and protocols to aid researchers in their scientific endeavors.

References

Spectroscopic Profile of 2-Azaspiro[4.5]decan-3-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Azaspiro[4.5]decan-3-one, a molecule of interest in medicinal chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

Due to the absence of publicly available experimental ¹H NMR data, predicted chemical shifts have been generated based on computational models. These predictions provide an estimation of the proton environments within the molecule.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
NH5.5 - 7.5Broad Singlet
CH₂ (pyrrolidinone ring, adjacent to C=O)~2.2 - 2.6Multiplet
CH₂ (pyrrolidinone ring, adjacent to N)~3.0 - 3.4Multiplet
CH₂ (cyclohexane ring)~1.2 - 1.8Multiplet

¹³C NMR (Carbon-13 NMR):

Publicly available data indicates the presence of a ¹³C NMR spectrum for this compound. The predicted chemical shifts are tabulated below.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (carbonyl)170 - 180
Spiro C45 - 55
CH₂ (pyrrolidinone ring)30 - 50
CH₂ (cyclohexane ring)20 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are consistent with its lactam structure.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium-Strong, Broad
C-H Stretch (sp³)2850 - 3000Medium-Strong
C=O Stretch (Amide I)1670 - 1700Strong
N-H Bend (Amide II)1510 - 1570Medium
C-N Stretch1200 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.

Ionm/zRelative Abundance
[M]⁺153High
Fragment 181Medium
Fragment 267Medium

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the chemical shifts and multiplicities of the signals.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the center of the ATR crystal.

2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Scan:

    • Lower the ATR press to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC vial.

2. Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Processing:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Results Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Correction, Peak Identification IR->Process_IR Process_MS Chromatogram Analysis, Mass Spectrum Interpretation GCMS->Process_MS Result_NMR NMR Spectra (Chemical Shifts, Coupling Constants) Process_NMR->Result_NMR Result_IR IR Spectrum (Absorption Bands) Process_IR->Result_IR Result_MS Mass Spectrum (m/z values, Fragmentation) Process_MS->Result_MS

2-Azaspiro[4.5]decan-3-one: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[4.5]decan-3-one, a heterocyclic organic compound, holds a significant position in the landscape of medicinal chemistry, primarily recognized under its common synonym, Gabapentin (B195806) lactam. Its history is intrinsically linked to the development of the widely prescribed anticonvulsant and neuropathic pain agent, Gabapentin. This technical guide provides a detailed exploration of the discovery and the evolution of the synthesis of this compound, presenting key experimental protocols and quantitative data for the scientific community.

Discovery and Historical Context

The "discovery" of this compound is not a standalone event but rather a consequence of the pioneering work on the synthesis of Gabapentin by Warner-Lambert Co. in the 1970s. The original patents for Gabapentin, including U.S. Patent 4,024,175, describe synthetic routes where this compound emerges as a crucial, penultimate intermediate.[1][2] Initially, its presence was also identified as a significant impurity in the final Gabapentin product, arising from the intramolecular cyclization of Gabapentin, particularly under thermal stress.[3] This dual role as a key synthetic precursor and a primary degradation product has driven extensive research into its formation, isolation, and chemical transformations.

While Gabapentin was developed to mimic the neurotransmitter GABA, its lactam derivative, this compound, exhibits a distinct and contrasting pharmacological profile. Research has indicated that Gabapentin lactam can possess convulsant properties, a stark contrast to the anticonvulsant effects of Gabapentin itself.[4] However, other studies have suggested potential neuroprotective effects through the modulation of mitochondrial ATP-sensitive potassium channels.[5][6]

Synthesis Methodologies

The synthesis of this compound has evolved from classical rearrangement reactions to more modern, catalytic approaches. The following sections detail the most significant and widely employed synthetic strategies.

Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide

The Hofmann rearrangement is a cornerstone of the traditional synthesis of Gabapentin and, by extension, its lactam intermediate. This method involves the conversion of an amide into a primary amine with one fewer carbon atom, through treatment with a halogen and a base.

Reaction Scheme:

cluster_0 Hofmann Rearrangement Synthesis 1_1_Cyclohexanediacetic_Acid_Monoamide 1,1-Cyclohexanediacetic Acid Monoamide Gabapentin_Sodium_Salt Gabapentin Sodium Salt 1_1_Cyclohexanediacetic_Acid_Monoamide->Gabapentin_Sodium_Salt 1. NaOBr or TCCA, NaOH 2. Heat 2_Azaspiro_4_5_decan_3_one This compound Gabapentin_Sodium_Salt->2_Azaspiro_4_5_decan_3_one Intramolecular Cyclization

Caption: Synthesis of this compound via Hofmann Rearrangement.

Experimental Protocol:

A detailed procedure for the preparation of this compound from 1,1-cyclohexanediacetic acid monoamide using trichloroisocyanuric acid (TCCA) as the chlorinating agent has been described.[7]

  • Preparation of N-chloroamide: A suspension of 1,1-cyclohexanediacetic acid monoamide (100 g, 0.5025 mol) in methanol (B129727) (600 mL) is heated to 45–50 °C to obtain a clear solution.

  • The solution is cooled to 20–25 °C and treated with TCCA (38.47 g, 0.166 mol) in portions.

  • The reaction mixture is stirred until the starting material disappears (monitored by TLC).

  • Hofmann Rearrangement and Cyclization: The resulting N-chloroamide is added portionwise to an aqueous sodium hydroxide (B78521) solution at 0–5 °C.

  • The aqueous solution containing the sodium salt of Gabapentin is then heated, leading to intramolecular cyclization to form the lactam.

  • The product, this compound, is extracted with toluene (B28343) and isolated by evaporation of the solvent.

Quantitative Data Summary:

MethodStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
Hofmann Rearrangement1,1-Cyclohexanediacetic Acid MonoamideTCCA, NaOHMethanol, Water, Toluene90>99 (HPLC)[7]
Hofmann Rearrangement1,1-Cyclohexanediacetic Acid MonoamideDCDMH, NaOHWater, Toluene55>99 (HPLC)[7]
Hofmann Rearrangement1,1-Cyclohexanediacetic Acid MonoamideNCS, NaOHWater, TolueneNot specifiedNot specified[7]
Rhodium-Catalyzed C-H Insertion

A more contemporary and efficient approach involves the intramolecular C-H insertion of a diazoacetamide (B1201003) derivative, catalyzed by a rhodium complex. This method offers high yields under mild conditions.

Reaction Scheme:

cluster_1 Rhodium-Catalyzed C-H Insertion N_tert_butyl_N_cyclohexylmethyl_diazoacetamide N-tert-butyl-N- cyclohexylmethyl diazoacetamide N_tert_butyl_2_azaspiro_4_5_decan_3_one N-tert-butyl- This compound N_tert_butyl_N_cyclohexylmethyl_diazoacetamide->N_tert_butyl_2_azaspiro_4_5_decan_3_one Rh2(OAc)4 (cat.) CH2Cl2, reflux

Caption: Rhodium-catalyzed synthesis of a this compound derivative.

Experimental Protocol:

The synthesis of N-tert-butyl-2-azaspiro[4.5]decan-3-one, a derivative of the target compound, is achieved through the following procedure:

  • To a refluxing solution of the rhodium catalyst (e.g., 0.02 mol% Rh₂(OAc)₄) in a suitable solvent (e.g., CH₂Cl₂), a solution of N-tert-butyl-N-cyclohexylmethyl diazoacetamide in the same solvent is added slowly via a syringe pump.

  • The reaction mixture is stirred at reflux for a specified period after the addition is complete.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data Summary:

CatalystCatalyst Loading (mol%)SubstrateSolventYield (%)Reference
Rh₂(OAc)₄1N-tert-butyl-N-cyclohexylmethyl diazoacetamideCH₂Cl₂95Not specified
Rh₂(OAc)₄0.02N-tert-butyl-N-cyclohexylmethyl diazoacetamideCH₂Cl₂89Not specified
Cu(OTf)₂1N-tert-butyl-N-cyclohexylmethyl diazoacetamideCH₂Cl₂91Not specified
CuOTf1N-tert-butyl-N-cyclohexylmethyl diazoacetamideCH₂Cl₂88Not specified
Formation from Gabapentin (Degradation Pathway)

This compound is the primary degradation product of Gabapentin. This intramolecular cyclization is influenced by factors such as temperature, pH, and mechanical stress.[3]

Reaction Scheme:

cluster_2 Gabapentin Degradation Gabapentin Gabapentin 2_Azaspiro_4_5_decan_3_one This compound Gabapentin->2_Azaspiro_4_5_decan_3_one Heat, pH, Stress Water H2O

Caption: Degradation of Gabapentin to this compound.

This reaction is of significant interest in pharmaceutical formulation and stability studies. The rate of lactamization is minimized at a pH of 5.5-6.[3]

Hydrolysis to Gabapentin

As a key intermediate, the hydrolysis of this compound to yield Gabapentin is a critical step in several manufacturing processes.

Reaction Scheme:

cluster_3 Hydrolysis to Gabapentin 2_Azaspiro_4_5_decan_3_one This compound Gabapentin Gabapentin 2_Azaspiro_4_5_decan_3_one->Gabapentin Aqueous Acid (e.g., HCl, HBr) Reflux

Caption: Hydrolysis of this compound to Gabapentin.

Experimental Protocol (Hydrolysis with Hydrobromic Acid): [8]

  • A mixture of this compound, water, and 48% aqueous hydrobromic acid is heated to reflux (approximately 108-114 °C) and stirred for several hours.

  • The solution is then cooled to 0-5 °C to precipitate Gabapentin hydrobromide salt.

  • The salt is isolated by filtration.

  • The Gabapentin hydrobromide is then treated with a base to yield free Gabapentin.

Quantitative Data Summary:

AcidReaction Time (hours)Temperature (°C)Yield of Gabapentin Salt (%)Reference
48% HBr (aq)6108-114Not specified for the salt, but subsequent steps yield Gabapentin[8]
6N HClNot specifiedReflux84 (of Gabapentin HCl from N-tert-butyl lactam)Not specified

Conclusion

This compound, or Gabapentin lactam, is a molecule of significant academic and industrial interest. Its discovery is intertwined with the development of Gabapentin, serving as both a vital synthetic intermediate and a critical impurity to monitor. The evolution of its synthesis from classical rearrangements to modern catalytic methods highlights the ongoing advancements in organic synthesis. A thorough understanding of its formation and reactivity is essential for professionals in drug development and manufacturing to ensure the quality, stability, and safety of Gabapentin-related pharmaceuticals. Furthermore, the distinct biological activities of the lactam itself warrant further investigation for potential therapeutic applications.

References

The Azaspiro[4.5]decane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the biological significance of the azaspiro[4.5]decane core, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Therapeutic Landscape of Azaspiro[4.5]decane Derivatives

Compounds incorporating the azaspiro[4.5]decane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across multiple disease areas.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of azaspiro[4.5]decane derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including those of the liver, prostate, colon, lung, breast, and cervix.[1][2][3][4]

One notable class of anticancer agents is the 1-thia-4-azaspiro[4.5]decan-3-one derivatives. For instance, certain synthesized compounds have shown potent activity against human colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver hepatocellular carcinoma (HepG-2) cell lines.[1][3] Further modifications, such as the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, have yielded compounds with impressive IC50 values in the nanomolar range against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells.[2] The anticancer mechanism of some of these derivatives involves the induction of cell cycle arrest and apoptosis.[2]

Another promising azaspiro compound, Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has demonstrated significant inhibition of growth and induction of caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines, as well as in patient-derived MM cells.[5] This compound has been shown to inhibit the STAT3 and PI3K/Akt signaling pathways, crucial for the survival and proliferation of MM cells.[5]

Compound ClassCell LineCancer TypeIC50Reference
1-Thia-4-azaspiro[4.5]decane derivativesHCT-116Colorectal Carcinoma92.2 - 120.1 nM[1]
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j)A549Lung Cancer0.17 µM[2]
MDA-MB-231Breast Cancer0.05 µM[2]
HeLaCervical Cancer0.07 µM[2]
1-Oxa-4-azaspironenone derivative (6d)A549Lung Cancer0.26 µM[4]
1-Oxa-4-azaspironenone derivative (8d)MDA-MB-231Breast Cancer0.10 µM[4]
1-Oxa-4-azaspironenone derivative (6b)HeLaCervical Cancer0.18 µM[4]
Dispiro-indolinone derivative (RG-7112)HCT116Colorectal Carcinoma0.54 ± 0.12 µM[6]
Neuroprotective and Central Nervous System (CNS) Activity

The azaspiro[4.5]decane scaffold has proven to be a versatile platform for targeting a variety of CNS receptors, demonstrating potential for the treatment of neurodegenerative and psychiatric disorders.[7]

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 (σ1) receptor ligands, exhibiting nanomolar affinity.[8] The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for neuroprotection.[7] Radiolabeled versions of these compounds have shown high initial brain uptake in mice, suggesting their potential as brain imaging agents for σ1 receptors.[8] Furthermore, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have also been developed as high-affinity σ1 receptor ligands with potential for tumor imaging, as σ1 receptors are overexpressed in some cancers.[9][10]

1-Oxa-8-azaspiro[4.5]decane derivatives have also been investigated as M1 muscarinic acetylcholine (B1216132) receptor agonists.[7][11] M1 receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[7] Certain derivatives have shown preferential affinity for M1 over M2 receptors and have demonstrated potent antiamnesic activity in passive avoidance tasks in rats, with a favorable separation from cholinergic side effects.[11]

Compound ClassReceptorKiReference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ1)0.47 - 12.1 nM[8]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)Sigma-1 (σ1)5.4 ± 0.4 nM[10]
Antimicrobial Activity

The therapeutic potential of the azaspiro[4.5]decane scaffold extends to infectious diseases. Spiropyrrolidine derivatives, a class that includes the azaspiro[4.5]decane core, have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[12] For example, a series of spiropyrrolidine derivatives tethered to an indeno-quinoxaline hybrid showed good activity against clinically isolated bacterial strains, with one compound being significantly more potent than the standard antibiotic tetracycline (B611298) against Staphylococcus aureus.[12]

Opioid Receptor Modulation

Azaspiro[4.5]decane derivatives have also been explored as modulators of opioid receptors. A series of 1-azaspiro[4.5]decan-10-yl amides were found to be potent and selective µ-opioid receptor agonists with antinociceptive activity.[13] More recently, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective δ-opioid receptor agonists, which hold potential for the treatment of neurologic and psychiatric disorders.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of azaspiro[4.5]decane derivatives.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.[15][16]

Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.

Materials:

  • Cyclohexanone (B45756) or a substituted cyclohexanone (e.g., 4-methylcyclohexanone) (0.01 mol)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)

  • Thioglycolic acid (mercaptoacetic acid) (0.01 mol)

  • Dry benzene (B151609) or toluene (B28343) (50 mL)

  • Dean-Stark apparatus

Procedure:

  • A mixture of the cyclohexanone derivative (0.01 mol), the aromatic amine (0.01 mol), and thioglycolic acid (0.01 mol) in dry benzene or toluene (50 mL) is refluxed using a Dean-Stark apparatus for 8-12 hours to remove the water formed during the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is washed with a saturated solution of sodium bicarbonate to remove any unreacted thioglycolic acid.

  • The crude product is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[11][17][18]

Objective: To determine the cytotoxic effect of azaspiro[4.5]decane derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, PC-3, HepG-2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (azaspiro[4.5]decane derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[19][20]

Objective: To determine the Ki of azaspiro[4.5]decane derivatives for the σ1 receptor.

Materials:

  • Rat brain membrane homogenates (or other tissue/cell preparations expressing σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds at various concentrations

  • Haloperidol (B65202) (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a final volume of 200 µL, incubate the membrane preparation (approximately 100-200 µg of protein) with a fixed concentration of [³H]-(+)-pentazocine (typically near its KD value, e.g., 5 nM) and varying concentrations of the test compound.

  • For the determination of non-specific binding, incubate a set of tubes with the radioligand and a high concentration of an unlabeled σ1 ligand, such as haloperidol (e.g., 10 µM).

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.5% polyethyleneimine.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

M1 Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the affinity of compounds for the M1 muscarinic receptor.[21][22][23]

Objective: To determine the Ki of azaspiro[4.5]decane derivatives for the M1 muscarinic receptor.

Materials:

  • Rat cortical membrane homogenates (rich in M1 receptors)

  • [³H]-Pirenzepine (M1-selective radioligand)

  • Test compounds at various concentrations

  • Atropine (B194438) or another non-selective muscarinic antagonist (for non-specific binding)

  • Assay buffer (e.g., 50 mM Sodium-Potassium Phosphate buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Incubate the cortical membrane preparation with a fixed concentration of [³H]-pirenzepine (e.g., 1-2 nM) and a range of concentrations of the test compound in the assay buffer.

  • Determine non-specific binding in the presence of a high concentration of atropine (e.g., 1 µM).

  • Incubate the samples at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using liquid scintillation counting.

  • Calculate specific binding and determine the IC50 values for the test compounds.

  • Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Antitumor Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of azaspiro[4.5]decane derivatives.[24][25][26]

Objective: To assess the in vivo antitumor activity of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old

  • Human cancer cells (e.g., HCT116, MDA-MB-231)

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated for in vivo administration (e.g., in saline, PBS, or a suitable vehicle)

  • Vehicle control

  • Positive control drug (e.g., doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls to the mice according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The biological effects of azaspiro[4.5]decane derivatives are often mediated through the modulation of specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[8][9][27] Atiprimod, an azaspiro[4.5]decane derivative, has been shown to inhibit this pathway in multiple myeloma cells.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Atiprimod Atiprimod (Azaspiro[4.5]decane) Atiprimod->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Atiprimod.

STAT3 Signaling Pathway in Multiple Myeloma

The STAT3 signaling pathway is another crucial mediator of cell survival and proliferation, particularly in multiple myeloma.[7][12] Atiprimod has been shown to inhibit STAT3 phosphorylation.

STAT3_Pathway IL6R IL-6 Receptor JAK JAK IL6R->JAK Activation IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Transcription Gene Transcription (e.g., Bcl-xL, Mcl-1) Nucleus->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Atiprimod Atiprimod (Azaspiro[4.5]decane) Atiprimod->STAT3 Inhibition of Phosphorylation

Caption: The STAT3 signaling pathway in multiple myeloma and its inhibition by Atiprimod.

Experimental Workflow: In Vivo Anticancer Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an azaspiro[4.5]decane derivative.

InVivo_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Monitoring->Treatment Repeated Cycles Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Conclusion

The azaspiro[4.5]decane scaffold represents a highly valuable and versatile core structure in the field of drug discovery. Its unique three-dimensional architecture has enabled the development of potent and selective modulators of a wide range of biological targets, leading to promising preclinical candidates for the treatment of cancer, neurodegenerative disorders, and infectious diseases. The continued exploration of this privileged scaffold, through innovative synthetic strategies and comprehensive biological evaluation, is expected to yield a new generation of therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the azaspiro[4.5]decane framework.

References

Potential Biological Activities of 2-Azaspiro[4.5]decan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[4.5]decan-3-one, a spirocyclic lactam also widely known as Gabapentin-lactam, is a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the potential biological activities associated with the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Biological Activities of the this compound Scaffold

The this compound core and its derivatives have been investigated for a range of biological activities, primarily focusing on the central nervous system, as well as antimicrobial and anticancer properties.

Neurological and Central Nervous System Activities

Derivatives of this compound have shown promise in the context of neurodegenerative disorders. These compounds are being explored for their neuroprotective and neurotrophic properties.

The parent compound of Gabapentin-lactam, Gabapentin, is known to interact with voltage-gated potassium channels. Specifically, it has been shown to be a potent activator of KCNQ2/3 and KCNQ5 channels, which are molecular correlates of the neuronal M-current. This activity is crucial for regulating neuronal excitability.

Quantitative Data: KCNQ Channel Activation by Gabapentin

ChannelEC50 (nM)
KCNQ2/34.2
KCNQ35.3
KCNQ51.9

Derivatives of the broader azaspiro[4.5]decane scaffold have demonstrated significant affinity for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses and neuroprotection.

Quantitative Data: Sigma-1 Receptor Binding Affinity

CompoundKi (nM)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4
Fluvoxamine (Reference)36
Haloperidol (Reference)4.5 (IC50)
(+)-Pentazocine (Reference)~7 (Kd)
Antimicrobial and Antiviral Activities

Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity (MIC)

CompoundStrainMIC (µg/mL)
2fM. tuberculosis H37Rv>6.25
2hM. tuberculosis H37Rv>6.25
3bM. tuberculosis H37Rv>6.25
4aM. tuberculosis H37Rv6.25
4cM. tuberculosis H37Rv6.25
4dM. tuberculosis H37Rv3.12
5aM. tuberculosis H37Rv6.25
5bM. tuberculosis H37Rv6.25
5cM. tuberculosis H37Rv3.12
5dM. tuberculosis H37Rv6.25
5eM. tuberculosis H37Rv6.25
5hM. tuberculosis H37Rv>6.25

Thia-azaspiro[4.5]decan-3-one derivatives have been shown to inhibit the replication of human coronaviruses.

Quantitative Data: Antiviral Activity against Human Coronavirus 229E

CompoundEC50 (µM)
7m>100
7n48
8k20
8l13
8m7.9
8n5.5
8p21
Anticancer Activity

The spiro-lactam scaffold is a feature in several compounds investigated for their anticancer potential. The activity is often assessed by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Quantitative Data: Anticancer Activity (IC50)

Compound ClassCell LineIC50 (µM)
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01
LOX IMVI (Melanoma)9.55
HT29 (Colon)24.3
Doxorubicin (Reference)RXF393 (Renal)13.54
LOX IMVI (Melanoma)6.08
HT29 (Colon)13.50

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted this compound derivatives involves the following steps:

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for a specified time (e.g., 30 minutes) at room temperature.

  • Add the desired electrophile (e.g., an alkyl or aryl halide).

  • Continue stirring at room temperature for several hours to days.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography.

G cluster_synthesis Synthesis of N-Substituted Derivatives Start Start Dissolve Dissolve this compound in DMF Start->Dissolve Add_Base Add NaH at 0 °C Dissolve->Add_Base Stir_1 Stir for 30 min at RT Add_Base->Stir_1 Add_Electrophile Add Alkyl/Aryl Halide Stir_1->Add_Electrophile Stir_2 Stir for 24-48h at RT Add_Electrophile->Stir_2 Quench Quench with Water Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Potassium Channel Activity Assessment (Two-Electrode Voltage Clamp)
  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired KCNQ channel subunits.

  • Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage steps to elicit channel currents.

    • Perfuse with the test compound (e.g., Gabapentin) and record the changes in current.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity, including parameters like EC50.

G cluster_tevc Two-Electrode Voltage Clamp Workflow Start Start Oocyte_Prep Prepare Xenopus Oocytes Start->Oocyte_Prep cRNA_Inject Inject KCNQ Channel cRNA Oocyte_Prep->cRNA_Inject Incubate Incubate for 2-5 Days cRNA_Inject->Incubate Recording Perform Electrophysiological Recording Incubate->Recording Data_Analysis Analyze Current Traces Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing potassium channel activity using two-electrode voltage clamp.

Sigma-1 Receptor Binding Assay (Radioligand Competition)
  • Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig liver).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Sigma-1 Receptor Radioligand Binding Assay Start Start Membrane_Prep Prepare Cell Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate with Membranes, Radioligand, and Test Compound Membrane_Prep->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Filter to Separate Bound and Unbound Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End G cluster_maba Microplate Alamar Blue Assay (MABA) Workflow Start Start Inoculum_Prep Prepare M. tuberculosis Inoculum Start->Inoculum_Prep Drug_Dilution Prepare Serial Dilutions of Test Compounds Inoculum_Prep->Drug_Dilution Inoculate Inoculate Microplate Drug_Dilution->Inoculate Incubate_1 Incubate for 5-7 Days Inoculate->Incubate_1 Add_Alamar_Blue Add Alamar Blue Solution Incubate_1->Add_Alamar_Blue Incubate_2 Incubate for 24 Hours Add_Alamar_Blue->Incubate_2 Read_Results Determine MIC based on Color Change Incubate_2->Read_Results End End Read_Results->End G cluster_cpe Cytopathic Effect (CPE) Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Serial Dilutions of Test Compounds Seed_Cells->Add_Compounds Infect_Cells Infect Cells with Virus Add_Compounds->Infect_Cells Incubate Incubate for 3-5 Days Infect_Cells->Incubate Observe_CPE Observe for Cytopathic Effect Incubate->Observe_CPE Assess_Viability Quantify Cell Viability Observe_CPE->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50 End End Calculate_EC50->End G cluster_mtt MTT Assay Workflow for Anticancer Activity Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Spirocyclic Compounds in Medicinal Chemistry: A Technical Guide to Unlocking Novel Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, characterized by two rings sharing a single common atom, are increasingly prominent in modern drug discovery.[1] Their inherent three-dimensionality offers a compelling advantage over traditional flat, aromatic scaffolds, enabling a more effective exploration of the complex topologies of biological targets.[2] This guide provides an in-depth technical overview of the core principles and practical applications of spirocyclic compounds in medicinal chemistry, with a focus on their synthesis, physicochemical properties, and impact on drug design.

The strategic incorporation of spirocyclic motifs into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1] By constraining the conformation of a molecule, spirocycles can lock in a bioactive conformation, leading to enhanced binding affinity for the target protein.[2] This rigidification can also reduce off-target interactions, thereby improving the selectivity and safety profile of a drug candidate. Furthermore, the sp3-rich nature of spirocyclic scaffolds often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[2]

Advantages of Spirocyclic Scaffolds in Drug Design

The unique structural features of spirocycles offer several key advantages in medicinal chemistry:

  • Enhanced Three-Dimensionality: The spirocyclic core projects substituents into three-dimensional space, allowing for optimal interactions with the binding sites of biological targets. This "escape from flatland" is a crucial strategy for tackling challenging targets like protein-protein interactions.

  • Conformational Rigidity: The rigid nature of spirocyclic systems reduces the number of accessible conformations, which can pre-organize the molecule for binding to its target, thus minimizing the entropic penalty upon binding and potentially increasing potency.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic moieties can significantly modulate a molecule's physicochemical properties. This often leads to:

    • Increased Solubility: The non-planar, more polar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.

    • Modulated Lipophilicity (logP/logD): Spirocycles can be used to fine-tune lipophilicity, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

    • Enhanced Metabolic Stability: The quaternary spirocenter and the inherent strain of some spirocyclic systems can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.

  • Novel Chemical Space and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic compounds provides opportunities for the discovery of novel drug candidates with unique pharmacological profiles and strong intellectual property positions.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize quantitative data on how the incorporation of spirocyclic motifs can favorably modulate the physicochemical properties of drug-like molecules.

Table 1: Impact of Azaspirocycles as Piperidine Bioisosteres

CompoundScaffoldpKaclogPclogD (pH 7.4)Metabolic Stability (Human Liver Microsomes, CLint in µL/min/mg)
Model Compound 57 Piperidine10.42.92.910.3
Model Compound 58 2-Azaspiro[3.3]heptane9.62.11.86.3
Model Compound 59 1-Azaspiro[3.3]heptane10.32.22.23.6

Data sourced from Mykhailiuk, P. (2023).[3]

Table 2: Physicochemical Properties of Spirocyclic Oxetanes as Morpholine Analogues

CompoundScaffoldlogPlogD (pH 7.4)Aqueous Solubility (µM)
Morpholine Analogue Morpholine-0.8-0.8> 200,000
Spiro-oxetane Analogue 2-Oxa-6-azaspiro[3.3]heptane-0.5-0.5> 200,000

Conceptual data based on the properties of spirocyclic oxetanes described by Carreira et al.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of spirocyclic compounds.

Synthesis of Spirooxindoles via [3+2] Cycloaddition

This protocol describes a general method for the three-component synthesis of spirooxindole-pyrrolizines.[5]

Materials:

Procedure:

  • To a solution of the isatin derivative (1.0 mmol) and the secondary α-amino acid (1.2 mmol) in methanol (10 mL), add the vinyl selenone (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spirooxindole-pyrrolizine.

Mechanism: The reaction proceeds via the in situ generation of an azomethine ylide from the isatin and the amino acid. This 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the vinyl selenone dipolarophile, followed by spontaneous elimination of benzeneseleninic acid to yield the final product.[5]

Synthesis of Spiro-Epoxides

This protocol outlines a general procedure for the epoxidation of an alkene using a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (mCPBA).[6]

Materials:

  • Alkene substrate

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (B109758) (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add mCPBA (1.2 mmol) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spiro-epoxide.

Kinase Inhibitor Screening Cascade

This protocol describes a typical workflow for screening a library of compounds, including spirocyclic derivatives, for kinase inhibitory activity.[7]

1. Primary High-Throughput Screening (HTS):

  • Assay Format: Radioactive filter binding assay (e.g., 33P-ATP) or fluorescence-based assay.

  • Procedure:

    • Dispense the kinase, substrate, and ATP into microtiter plates.

    • Add compounds from the library at a single high concentration (e.g., 10 µM).

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the signal (radioactivity or fluorescence).

    • Identify "hits" as compounds that cause a significant reduction in signal compared to controls.

2. IC50 Determination (Dose-Response):

  • Assay Format: Same as the primary screen.

  • Procedure:

    • For the "hits" from the primary screen, perform a dose-response experiment with a range of compound concentrations (e.g., 10-point, 3-fold serial dilution).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

3. Orthogonal Screening:

  • Purpose: To confirm the activity of the hits and eliminate false positives.

  • Procedure:

    • Test the active compounds in a different assay format (e.g., a biophysical assay like Surface Plasmon Resonance (SPR) or a cellular assay).

4. Selectivity Profiling:

  • Purpose: To determine the selectivity of the lead compounds.

  • Procedure:

    • Screen the most promising compounds against a panel of other kinases to assess their off-target effects.

Mandatory Visualizations

Signaling Pathway Diagrams

PARP_Inhibitor_Mechanism cluster_DNA_Damage DNA Damage Response cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR PARylation PARP1->PAR synthesizes Trapped_PARP PARP1 Trapping PARP1->Trapped_PARP BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair PARP_Inhibitor Spirocyclic PARP Inhibitor PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair repairs DSB Apoptosis Apoptosis HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to

Caption: Mechanism of action of spirocyclic PARP inhibitors.

SHP2_Inhibition_Pathway cluster_SHP2 SHP2 Regulation RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates Grb2 Grb2 SOS1 SOS1 Ras Ras SOS1->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 activates SHP2_active->Ras dephosphorylates & activates Spiro_SHP2i Spirocyclic Allosteric Inhibitor Spiro_SHP2i->SHP2_inactive stabilizes inactive state

Caption: Allosteric inhibition of the SHP2 signaling pathway.

Experimental Workflow Diagram

Spirocycle_Synthesis_Screening cluster_Synthesis Synthesis & Purification cluster_Screening Biological Screening Start Starting Materials Reaction Spirocyclization Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary HTS (Single Concentration) Characterization->Primary_Screen Dose_Response IC50 Determination Primary_Screen->Dose_Response Hits Orthogonal_Screen Orthogonal Assay (e.g., Biophysical) Dose_Response->Orthogonal_Screen Potent Hits Selectivity Kinase Selectivity Panel Orthogonal_Screen->Selectivity Confirmed Hits Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Selective Hits

Caption: General workflow for spirocycle synthesis and screening.

Conclusion

Spirocyclic compounds represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their unique three-dimensional structures provide a means to overcome many of the challenges associated with traditional drug discovery, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of spirocyclic systems will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide has provided a foundational overview of the key considerations for researchers and scientists working in this exciting and rapidly evolving field.

References

Methodological & Application

Synthesis of 2-Azaspiro[4.5]decan-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Azaspiro[4.5]decan-3-one, a key chemical intermediate and a known major impurity of the pharmaceutical agent Gabapentin (B195806).[1][2] Consequently, it is often referred to as Gabapentin lactam.[3][4] The synthesis of this spiro-γ-lactam is of significant interest for process control in drug manufacturing and for further pharmacological research.

Two distinct and effective synthetic methodologies are presented herein:

  • Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide: A classical and scalable approach suitable for large-scale preparation.

  • Intramolecular C-H Insertion of N-tert-butyl-N-cyclohexylmethyl Diazoacetamide: A modern, catalyst-driven method offering a concise route to an N-protected precursor of the target molecule.

Method 1: Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide

This protocol outlines a robust synthesis of this compound starting from 1,1-cyclohexanediacetic acid monoamide. The key transformation is a Hofmann rearrangement, which proceeds through an N-chloroamide intermediate, followed by in-situ cyclization to yield the desired lactam.[5]

Experimental Protocol

Step 1: Preparation of N-chloro-1,1-cyclohexanediacetic acid monoamide

  • Suspend 1,1-cyclohexanediacetic acid monoamide (100 g, 0.5025 mol) in methanol (B129727) (600 mL).

  • Heat the suspension to 45–50 °C with stirring for 30 minutes to obtain a clear solution.

  • Cool the solution to 20–25 °C.

  • Add trichloroisocyanuric acid (TCCA) (38.47 g, 0.166 mol) in three portions over 45 minutes while stirring. The reaction mixture will become turbid.

  • Continue stirring for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting monoamide is consumed.[5]

Step 2: Hofmann Reaction and Cyclization to this compound

  • To a pre-cooled (0–5 °C) aqueous solution of sodium hydroxide (B78521) (80.4 g in 800 mL of water), add the N-chloroamide intermediate from Step 1 portionwise over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 85-90 °C for 2 hours.

  • Cool the reaction mixture to room temperature and extract the product with toluene (B28343) (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Evaporate the toluene under reduced pressure to afford this compound.[5]

Quantitative Data
StepProductStarting MaterialReagentsYieldPurity (HPLC)Reference
1 & 2This compound1,1-Cyclohexanediacetic acid monoamideTCCA, NaOH90%>99%[5]

Workflow Diagram

G cluster_0 Step 1: N-Chlorination cluster_1 Step 2: Hofmann Rearrangement & Cyclization start_material 1,1-Cyclohexanediacetic acid monoamide reagent1 TCCA, Methanol start_material->reagent1 Reacts with conditions1 45-50°C then 20-25°C intermediate N-chloro-1,1-cyclohexanediacetic acid monoamide reagent1->intermediate Forms reagent2 aq. NaOH intermediate->reagent2 Reacts with conditions2 0-5°C then 85-90°C workup Toluene Extraction reagent2->workup Followed by product This compound workup->product Yields G start_material N-tert-butyl-2-diazo-N- (cyclohexylmethyl)acetamide catalyst Catalyst (e.g., Rh₂(OAc)₄) start_material->catalyst Mediated by conditions Refluxing CH₂Cl₂ product N-tert-butyl-2-azaspiro[4.5]decan-3-one catalyst->product Forms deprotection Acidic Hydrolysis (e.g., 6N HCl) product->deprotection Can undergo final_product This compound deprotection->final_product To yield

References

Application Notes and Protocols for the Analytical Characterization of 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Azaspiro[4.5]decan-3-one, also known as Gabapentin lactam, is a key impurity formed from the intramolecular cyclization of Gabapentin, an active pharmaceutical ingredient (API) used in the treatment of epilepsy and neuropathic pain.[1][2] Due to its potential toxicity, the identification and quantification of this impurity are critical for ensuring the quality and safety of Gabapentin drug products.[1][2] These application notes provide a comprehensive overview of the analytical methods for the characterization and quantification of this compound, including spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC NameThis compound[3]
Molecular FormulaC₉H₁₅NO[3][4][5]
Molecular Weight153.22 g/mol [3][4]
Exact Mass153.115364102 Da[3]
CAS Number64744-50-9[4][5]
AppearanceWhite solid[4]
Melting Point84-89 °C[4]
Boiling Point181 °C / 13mmHg[4]
XLogP31.5[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has been established as a reliable method for the identification and quantification of this compound in Gabapentin API and drug products.[1][6]

Table 2.1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.24s-CH₂- (pyrrolidinone ring)
2.28s-CH₂- (pyrrolidinone ring)

Solvent: D₂O. The integral intensity of the signal at δ 3.24 ppm is commonly used for quantification.[1][2]

Table 2.2: ¹³C NMR Spectral Data for this compound

Specific ¹³C NMR data for this compound was not available in the provided search results. However, related structures such as 2-azaspiro[4.5]decane-1,3-dione have been characterized by ¹³C NMR.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.

Table 2.3: GC-MS Fragmentation Data for this compound

m/zRelative IntensityAssignment
153High[M]⁺
154.1225High[M+H]⁺
95.0855High[C₇H₁₁]⁺
81High
67High

The base peak is observed at m/z 154.1225, corresponding to the protonated molecule [M+H]⁺.[3][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2.4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1720-1730C=O (carbonyl) stretch in a lactam
~3200-3400N-H stretch
~2850-2950C-H stretch (aliphatic)

These are characteristic absorption ranges for lactams and aliphatic amines.[10] Specific ATR-IR spectra have been recorded on a Bio-Rad FTS instrument.[3]

Chromatographic Analysis

Chromatographic methods are primarily used for the separation and quantification of this compound from Gabapentin and other related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard pharmacopoeial method for the determination of this compound.[1][2]

Table 3.1: Comparison of qNMR and HPLC for Quantification of this compound

ParameterqNMRHPLC
Limit of Quantitation (LOQ) 10 µg/mL (0.025 wt % relative to GP)Not specified in search results
Analytical Range 10–253 µg/mL (0.025–0.63 wt % relative to GP)Not specified in search results
Specificity HighHigh
Accuracy HighHigh
Precision HighHigh

GP refers to Gabapentin. The results from both methods are comparable.[1][11]

Experimental Protocols

Protocol for Quantitative ¹H NMR (qNMR) Analysis

This protocol is adapted from a validated method for the determination of this compound in Gabapentin.[1][2]

4.1.1. Sample Preparation

  • API: Accurately weigh about 20 mg of the Gabapentin substance into an NMR tube. Add 0.5 mL of D₂O and 10 µL of DMSO-d₆ (as an internal standard for chemical shift calibration). Shake vigorously until the sample is fully dissolved.[2]

  • Capsules: Take the contents of half a capsule (approximately 200 mg) and add 1.5 mL of D₂O. Shake vigorously for 10 minutes. Filter the resulting suspension using a membrane filter. Transfer 0.5 mL of the filtrate to an NMR tube and add 10 µL of DMSO-d₆.[2]

4.1.2. NMR Instrument Parameters

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: D₂O

  • Internal Standard: DMSO-d₆

  • Parameters: Standard ¹H NMR acquisition parameters with sufficient relaxation delay (D1) to ensure quantitative results.

4.1.3. Data Analysis

  • Calibrate the chemical shift scale using the DMSO-d₆ signal.

  • Integrate the characteristic signal of this compound at δ 3.24 ppm.

  • Integrate a well-resolved signal of Gabapentin (e.g., δ 3.02 ppm).[1]

  • Calculate the concentration of this compound relative to Gabapentin using the integral values and the known concentration of Gabapentin if required.

Protocol for HPLC Analysis

While a specific detailed HPLC protocol was not fully available in the search results, a general approach for the analysis of related compounds can be outlined.[12][13]

4.2.1. Chromatographic Conditions (General)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[13] The pH of the aqueous phase should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.[13]

  • Detection: UV detection at an appropriate wavelength (e.g., around 210 nm for compounds without a strong chromophore).

  • Column Temperature: Ambient or controlled (e.g., 30°C).[13]

4.2.2. Sample Preparation

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

4.2.3. Data Analysis

  • Quantify the amount of this compound by comparing the peak area to that of a certified reference standard.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample Gabapentin API or Formulation Dissolution Dissolution in appropriate solvent (e.g., D2O for NMR, Mobile Phase for HPLC) Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Filtration->NMR MS Mass Spectrometry (GC-MS, LC-MS) Filtration->MS HPLC HPLC Filtration->HPLC IR IR Spectroscopy Filtration->IR Structure Structural Elucidation NMR->Structure Quantification Quantification of Impurity NMR->Quantification MS->Structure HPLC->Quantification IR->Structure Report Final Report Structure->Report Purity Purity Assessment Quantification->Purity Purity->Report

Caption: Workflow for the analytical characterization of this compound.

Gabapentin_Impurity_Relationship Gabapentin Gabapentin (Active Pharmaceutical Ingredient) Process Intramolecular Cyclization (e.g., in solution, influenced by pH, temperature) Gabapentin->Process forms Impurity This compound (Gabapentin Lactam Impurity) Control Quality Control Analysis (HPLC, qNMR) Impurity->Control is monitored by Process->Impurity

Caption: Relationship between Gabapentin and its impurity, this compound.

References

Application Note: Quantitative Analysis of 2-Azaspiro[4.5]decan-3-one in Gabapentin using 1H-qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note details a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of 2-Azaspiro[4.5]decan-3-one (also known as Gabapentin impurity A) in bulk Gabapentin active pharmaceutical ingredient (API) and finished products.[1][2] This method provides a reliable and efficient alternative to chromatographic techniques, offering high precision and accuracy without the need for a specific reference standard for the impurity. The protocol described herein is robust and can be readily implemented in a quality control setting.

Introduction

Gabapentin is an active pharmaceutical ingredient (API) widely used as an anticonvulsant and for the treatment of neuropathic pain.[3][4][5] During the synthesis or storage of Gabapentin, an impurity, this compound (Impurity A), can be formed.[1][2] The presence of this impurity needs to be monitored to ensure the safety and efficacy of the final drug product.

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the direct measurement of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[6][7][8] This method is particularly advantageous as it is a primary ratio method, and with the use of a certified reference material, the measurements are traceable to the International System of Units (SI).[6]

This application note presents a validated 1H-qNMR method for the quantification of this compound in Gabapentin. The method is specific, linear, accurate, precise, and robust.[1][2]

Chemical Structures:

  • Gabapentin: 2-[1-(aminomethyl)cyclohexyl]acetic acid[4]

    • Molecular Formula: C9H17NO2[4]

  • This compound (Impurity A):

    • Molecular Formula: C9H15NO[9][10]

    • Synonyms: Gabapentin-lactam[9][10]

Experimental
  • Gabapentin API or finished product

  • This compound reference material (if available for method development)

  • Internal Standard (IS): Maleic acid (or other suitable standard with non-interfering signals)[8][11][12]

  • Deuterated Solvent: Deuterium oxide (D2O)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Analytical Balance (5 decimal places)

  • Volumetric flasks and pipettes

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of D2O to prepare a stock solution of known concentration.

  • Sample Solution: Accurately weigh a known amount of the Gabapentin sample (API or crushed tablets) into a volumetric flask.

  • Add a precise volume of the internal standard stock solution to the flask.

  • Dissolve the sample and internal standard completely in D2O, and dilute to the final volume.

  • Transfer an appropriate volume of the final solution to a 5 mm NMR tube.

1H-qNMR Method

The following parameters are recommended for the 1H-qNMR experiment. These may need to be optimized for the specific instrument used.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 x T1 (longest T1 of the signals of interest). A value of 30 seconds is generally sufficient.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Temperature: 298 K

Signal Selection:

  • Gabapentin: Characteristic signals at approximately 2.45 ppm and 3.02 ppm.[13]

  • This compound: Characteristic signals at approximately 2.28 ppm and 3.24 ppm.[2]

  • Internal Standard (Maleic Acid): A singlet at approximately 6.3 ppm.[11]

Data Processing and Calculation
  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the selected characteristic signals for Gabapentin, this compound, and the internal standard.

  • The amount of this compound is calculated using the following formula:

    Where:

    • m_ImpA = mass of this compound

    • I_ImpA = Integral of the signal for this compound

    • N_ImpA = Number of protons for the integrated signal of this compound

    • N_IS = Number of protons for the integrated signal of the Internal Standard

    • I_IS = Integral of the signal for the Internal Standard

    • M_ImpA = Molar mass of this compound

    • M_IS = Molar mass of the Internal Standard

    • m_IS = mass of the Internal Standard

Method Validation Summary

The described 1H-qNMR method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2]

Parameter Result
Specificity The signals of Gabapentin, Impurity A, and the internal standard are well-resolved.[2]
Limit of Quantitation (LOQ) 10 µg/mL (equivalent to 0.025% by weight relative to Gabapentin).[2]
Linearity Range 10 - 253 µg/mL (0.025 - 0.63% by weight relative to Gabapentin).[2][13]
Correlation Coefficient (r²) > 0.999[12]
Accuracy Demonstrated by spike-and-recovery assays with excellent recovery.[1][2]
Precision (Repeatability & Intermediate Precision) Low relative standard deviation (RSD) values obtained.[1][2]
Robustness The method is insensitive to minor variations in experimental parameters.[1][2][13]
Conclusion

The 1H-qNMR method described in this application note is a rapid, reliable, and accurate technique for the quantitative determination of this compound in Gabapentin. It offers significant advantages over traditional chromatographic methods, including simpler sample preparation and the elimination of the need for a specific impurity reference standard for routine analysis. This method is well-suited for implementation in quality control laboratories for the routine analysis of Gabapentin.

Detailed Experimental Protocol

Objective: To quantify the amount of this compound (Impurity A) in a Gabapentin sample using 1H-qNMR.

1. Preparation of Internal Standard (IS) Stock Solution (e.g., Maleic Acid)

1.1. Accurately weigh approximately 50 mg of maleic acid into a 50 mL volumetric flask. Record the exact weight. 1.2. Add approximately 40 mL of D2O to the flask and sonicate until the maleic acid is completely dissolved. 1.3. Allow the solution to return to room temperature, then dilute to the 50 mL mark with D2O. 1.4. Calculate the exact concentration of the maleic acid stock solution in mg/mL.

2. Preparation of the Sample Solution

2.1. Accurately weigh approximately 100 mg of the Gabapentin sample into a 10 mL volumetric flask. Record the exact weight. 2.2. Using a calibrated pipette, add 1.0 mL of the maleic acid internal standard stock solution to the volumetric flask. 2.3. Add approximately 8 mL of D2O to the flask and sonicate until the Gabapentin sample is completely dissolved. 2.4. Allow the solution to return to room temperature, then dilute to the 10 mL mark with D2O. 2.5. Mix the solution thoroughly. 2.6. Transfer approximately 0.7 mL of the final solution into a clean, dry 5 mm NMR tube.

3. 1H-qNMR Data Acquisition

3.1. Insert the NMR tube into the spectrometer. 3.2. Load a standard 1H-qNMR experiment with the following parameters:

  • Spectrometer Frequency: 400 MHz or higher
  • Pulse Angle: 90°
  • Relaxation Delay (d1): 30 s
  • Acquisition Time (aq): 3.4 s
  • Number of Scans (ns): 16
  • Spectral Width (sw): 20 ppm
  • Temperature: 298 K 3.3. Shim the sample to achieve good resolution and lineshape. 3.4. Acquire the 1H-NMR spectrum.

4. Data Processing and Analysis

4.1. Process the acquired FID with an exponential window function (line broadening of 0.3 Hz). 4.2. Perform Fourier transformation. 4.3. Manually phase correct the spectrum. 4.4. Perform baseline correction across the entire spectrum. 4.5. Integrate the following signals:

  • Internal Standard (Maleic Acid): The singlet at ~6.3 ppm (corresponding to 2 protons).
  • This compound: The signal at ~3.24 ppm (corresponding to 2 protons).
  • Gabapentin: The signal at ~3.02 ppm (corresponding to 2 protons) can be used for confirmation. 4.6. Record the integral values for each signal.

5. Calculation of Impurity Content

5.1. Use the following formula to calculate the mass of this compound in the NMR tube:

5.2. Calculate the weight percentage of this compound in the original Gabapentin sample:

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_is Prepare Internal Standard Solution prep_sample Prepare Gabapentin Sample Solution with IS prep_is->prep_sample Add known volume transfer Transfer to NMR Tube prep_sample->transfer acquire Acquire 1H-qNMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals (Impurity, IS) process->integrate calculate Calculate Impurity Concentration integrate->calculate report Report Result calculate->report

Caption: Experimental workflow for the qNMR analysis of this compound in Gabapentin.

References

Application Note: Quantification of 2-Azaspiro[4.5]decan-3-one using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Azaspiro[4.5]decan-3-one, also known as Gabapentin lactam or Gabapentin impurity A, is a key related substance of the active pharmaceutical ingredient (API) Gabapentin.[1][2][3] It is formed through intramolecular cyclization of Gabapentin.[3] Due to potential toxicity, regulatory authorities require strict control and monitoring of this impurity in Gabapentin drug substances and products.[3][4] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound.

Physicochemical Properties of this compound [5][6][7]

PropertyValue
Chemical FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
AppearanceWhite solid
Melting Point84-89 °C
IUPAC NameThis compound

Chromatographic Conditions

This method is based on established pharmacopoeial and validated research methods for the analysis of Gabapentin and its impurities.[2][4][8]

ParameterSpecification
Instrument HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 6.2) (8:92, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 27 °C
UV Detection 210 nm
Run Time Approximately 15 minutes

Quantitative Data Summary

The following table summarizes the key validation parameters for the HPLC method, demonstrating its suitability for the intended purpose.

ParameterResult
Retention Time ~ 5.8 min
Linearity (r²) > 0.999
Range 0.5 µg/mL - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

1. Preparation of Solutions

  • Phosphate Buffer (pH 6.2): Dissolve an appropriate amount of monobasic potassium phosphate and dibasic potassium phosphate in HPLC grade water to a final concentration of 10 mM for each.[2] Adjust the pH to 6.2 with phosphoric acid or potassium hydroxide (B78521) if necessary.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a ratio of 8:92 (v/v).[2] Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).

2. Sample Preparation

  • Drug Substance: Accurately weigh a sample of the Gabapentin drug substance, dissolve it in the mobile phase to a known concentration, and filter the solution through a 0.45 µm syringe filter before injection.

  • Drug Product (e.g., Capsules): For encapsulated formulations, empty and weigh the contents of a representative number of capsules.[2] Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Gabapentin, to a volumetric flask. Add the mobile phase, sonicate to ensure complete dissolution of the impurity, and then dilute to the mark.[2] Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.[2]

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak area for this compound.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak areas.

Visualizations

HPLC_Workflow cluster_prep Solution & Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Solutions B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Calculate Analyte Concentration H->I

Caption: Overall workflow for the HPLC quantification of this compound.

Sample_Preparation_Workflow cluster_0 Drug Substance/Product cluster_1 Extraction cluster_2 Final Preparation start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter end Ready for HPLC Injection filter->end

References

Application Notes and Protocols for 2-Azaspiro[4.5]decan-3-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Azaspiro[4.5]decan-3-one scaffold is a valuable structural motif in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically modified to interact with a variety of biological targets. Its spirocyclic nature provides access to novel chemical space and can improve physicochemical properties such as solubility and metabolic stability, making it an attractive starting point for the design of new therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this scaffold in drug discovery programs.

Application Notes

The this compound core and its heteroatom-substituted analogs have been successfully employed in the development of potent and selective modulators of various biological targets. The inherent rigidity of the spirocyclic system can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the distinct spatial arrangement of substituents on the scaffold allows for fine-tuning of target selectivity and pharmacokinetic profiles.

Key therapeutic areas where this scaffold has shown promise include:

  • Antiviral Agents: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated significant inhibitory activity against human coronavirus 229E (HCoV-229E) replication.[1][2]

  • Antithrombotic Agents: 2,8-Diazaspiro[4.5]decane derivatives have been developed as potent antagonists of the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation.

  • Central Nervous System (CNS) Agents: Analogs of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic acetylcholine (B1216132) receptor agonists for potential use in treating cognitive disorders like Alzheimer's disease.[3]

  • Anticonvulsants: N-substituted derivatives of 2-azaspiro[4.5]decane-1,3-dione have shown promising anticonvulsant activity in preclinical models.[4][5][6]

Data Presentation

Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E
CompoundSubstituent (R)EC50 (µM)Reference
8n N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide5.5[1][2]
8m N-(2-methyl-8-propyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide8.1[1]
8p N-(2-methyl-8-phenyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide7.2[1]
8k N-(2-methyl-8-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide28[1]
8l N-(2-methyl-8-ethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide18[1]
Anticonvulsant Activity of N-Phenylamino-2-azaspiro[4.5]decane-1,3-dione Derivatives
CompoundSubstituent (Aryl)MES ED50 (mg/kg, mice)scPTZ ED50 (mg/kg, mice)Reference
9 2,4-dichlorophenyl100>300[5]
12 2,4-dichlorophenyl>300>300[5]
13 4-bromophenyl>300>300[5]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Experimental Protocols

Synthesis of this compound (Gabapentin Lactam)

This protocol is adapted from a reported synthesis of Gabapentin (B195806) lactam.[7][8]

Materials:

Procedure:

  • Preparation of N-chloroamide:

    • Suspend 1,1-cyclohexanediacetic acid monoamide (100 g) in methanol (600 mL).

    • Heat the suspension to 45-50 °C with stirring until a clear solution is obtained (approximately 30 minutes).

    • Cool the solution to 20-25 °C.

    • Add TCCA (38.47 g) in three portions over 45 minutes with stirring. The reaction mixture will become turbid.

    • Stir for an additional hour until TLC analysis indicates the disappearance of the starting material.

  • Hofmann Reaction and Cyclization:

    • Prepare a solution of aqueous sodium hydroxide.

    • Add the N-chloroamide from the previous step portionwise to the cooled (0-5 °C) NaOH solution over 1 hour.

    • Heat the resulting solution containing the sodium salt of gabapentin to induce cyclization to the lactam.

    • Extract the aqueous solution with toluene.

    • Evaporate the toluene under reduced pressure to yield this compound.

Antiviral Assay: HCoV-229E Cytopathic Effect (CPE) Assay

This protocol is a general guide based on established methods for HCoV-229E antiviral testing.[9][10][11][12][13]

Materials:

  • MRC-5 or Huh-7 cells

  • HCoV-229E virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Neutral Red solution

Procedure:

  • Cell Seeding:

    • Seed MRC-5 or Huh-7 cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

    • Remove the growth medium from the cells and add the compound dilutions to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Virus Infection:

    • Infect the wells (except for the cell control) with HCoV-229E at a predetermined multiplicity of infection (MOI).

    • Incubate the plates at 33°C in a humidified 5% CO2 incubator for 3-5 days.

  • Assessment of Cytopathic Effect:

    • After the incubation period, observe the cells under a microscope for signs of virus-induced CPE (e.g., cell rounding, detachment).

    • To quantify cell viability, remove the medium and add a solution of Neutral Red. Incubate for 2-3 hours.

    • Wash the cells, and then solubilize the incorporated dye.

    • Measure the absorbance at a suitable wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.

M1 Muscarinic Agonist Assay: Phosphoinositide Hydrolysis

This is a generalized protocol for measuring M1 receptor-mediated phosphoinositide hydrolysis.[1][14][15][16]

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor

  • [³H]myo-inositol

  • DMEM

  • Test compounds

  • LiCl solution

  • Dowex AG1-X8 resin

Procedure:

  • Cell Labeling:

    • Plate the M1-CHO cells and allow them to attach.

    • Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free DMEM.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells with a LiCl solution to inhibit inositol (B14025) monophosphatase.

    • Add the test compounds at various concentrations and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold solution of perchloric acid.

    • Neutralize the extracts with a potassium hydroxide solution.

  • Quantification:

    • Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

    • Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Calculate the fold increase in inositol phosphate (B84403) accumulation over basal levels for each compound concentration.

    • Determine the EC50 value by plotting the response against the compound concentration.

Glycoprotein IIb/IIIa Antagonist Assay: Platelet Aggregation

This is a generalized protocol for assessing the inhibition of platelet aggregation.[17][18][19][20][21]

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet agonist (e.g., ADP, thrombin receptor activating peptide - TRAP)

  • Test compounds

  • Platelet aggregometer

Procedure:

  • PRP Preparation:

    • Obtain fresh human blood from healthy, consenting donors who have not taken antiplatelet medication.

    • Prepare PRP by centrifugation of the whole blood.

  • Assay Performance:

    • Pre-incubate a sample of PRP with either the test compound at various concentrations or vehicle control for a short period at 37°C.

    • Place the cuvette in the aggregometer and add the platelet agonist to induce aggregation.

    • Monitor the change in light transmission through the PRP as platelets aggregate.

  • Data Analysis:

    • The extent of aggregation is measured as the maximum change in light transmission.

    • Calculate the percentage inhibition of aggregation for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Visualizations

General Synthetic Workflow for this compound Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Cyclohexanone Derivative Cyclohexanone Derivative One-pot Reaction One-pot Reaction Cyclohexanone Derivative->One-pot Reaction Amine Amine Amine->One-pot Reaction Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->One-pot Reaction Purification Purification One-pot Reaction->Purification This compound Derivative This compound Derivative Purification->this compound Derivative

Caption: A generalized workflow for the synthesis of this compound derivatives.

Human Coronavirus 229E Replication Cycle

G Virus Attachment Virus Attachment Receptor Binding (APN) Receptor Binding (APN) Virus Attachment->Receptor Binding (APN) Entry (Endocytosis) Entry (Endocytosis) Receptor Binding (APN)->Entry (Endocytosis) Uncoating Uncoating Entry (Endocytosis)->Uncoating Translation of Replicase Translation of Replicase Uncoating->Translation of Replicase Replication/Transcription Replication/Transcription Translation of Replicase->Replication/Transcription Translation of Structural Proteins Translation of Structural Proteins Replication/Transcription->Translation of Structural Proteins Assembly in ERGIC Assembly in ERGIC Translation of Structural Proteins->Assembly in ERGIC Budding and Release Budding and Release Assembly in ERGIC->Budding and Release

Caption: Key stages of the Human Coronavirus 229E replication cycle within a host cell.

Glycoprotein IIb/IIIa Signaling Pathway in Platelet Aggregation

G Platelet Agonist (e.g., ADP, Thrombin) Platelet Agonist (e.g., ADP, Thrombin) Receptor Activation Receptor Activation Platelet Agonist (e.g., ADP, Thrombin)->Receptor Activation Inside-Out Signaling Inside-Out Signaling Receptor Activation->Inside-Out Signaling GPIIb/IIIa Conformational Change GPIIb/IIIa Conformational Change Inside-Out Signaling->GPIIb/IIIa Conformational Change Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Conformational Change->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation This compound Derivative (Antagonist) This compound Derivative (Antagonist) This compound Derivative (Antagonist)->GPIIb/IIIa Conformational Change Inhibits

Caption: Inhibition of the GPIIb/IIIa signaling pathway by a this compound derivative.

M1 Muscarinic Receptor Signaling Pathway

G Acetylcholine / M1 Agonist Acetylcholine / M1 Agonist M1 Receptor M1 Receptor Acetylcholine / M1 Agonist->M1 Receptor Gq/11 Protein Activation Gq/11 Protein Activation M1 Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq/11 Protein Activation->Phospholipase C (PLC) Activation PIP2 Hydrolysis PIP2 Hydrolysis Phospholipase C (PLC) Activation->PIP2 Hydrolysis IP3 IP3 PIP2 Hydrolysis->IP3 DAG DAG PIP2 Hydrolysis->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: The Gq-coupled signaling cascade initiated by M1 muscarinic receptor activation.

References

Application Notes and Protocols for the Synthesis and Anticonvulsant Screening of 2-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target selectivity and improved pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and anticonvulsant screening of a promising class of spiro compounds: 2-azaspiro[4.5]decane derivatives.

Important Note on the Core Scaffold: The specific compound "2-Azaspiro[4.5]decan-3-one," also known as gabapentin-lactam, has been reported to exhibit convulsant properties. Therefore, for the purpose of anticonvulsant drug discovery, this document will focus on the closely related and well-studied 2-azaspiro[4.5]decane-1,3-dione scaffold. Derivatives of this dione (B5365651) core have shown significant anticonvulsant activity in preclinical studies.[1][2][3][4][5][6]

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The following tables summarize the quantitative data from preclinical anticonvulsant screening of various N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives. The primary screening models used are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[1][3][4][5] Neurotoxicity is assessed using the rotarod test.

Compound IDSubstituent (R)MES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)Reference
1a N-benzyl>300>300>300-[1]
1b N-(2-fluorobenzyl)100>300>300>3[2]
1c N-(4-fluorobenzyl)120>300>300>2.5[2]
1d N-(2-trifluoromethylbenzyl)80>300>300>3.75[2]
2a N-(phenylamino)>300>300>300-[5]
2b N-[(2,4-dichlorophenyl)amino]100 (mice), 30 (rats)>300Not reported-[3]
2c N-[(4-bromophenyl)amino]>100>300Not reported-[3]
3a N-(2-methoxyphenyl)100100>300>3[4]
3b N-(4-chlorophenyl-amino)100>300>300>3[4]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted 2-Azaspiro[4.5]decane-1,3-dione Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-azaspiro[4.5]decane-1,3-diones via the cyclization of 1-(aminomethyl)cyclohexane-1-carboxylic acid with a corresponding anhydride (B1165640) or isocyanate, followed by derivatization.

Materials:

  • 1-cyanocyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Appropriate acid anhydride or isocyanate (e.g., acetic anhydride, phenyl isocyanate)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane)

Procedure:

  • Synthesis of 1-(aminomethyl)cyclohexane-1-carboxylic acid:

    • Reduce 1-cyanocyclohexanecarboxylic acid with LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Carefully quench the reaction with water and aqueous sodium hydroxide.

    • Filter the resulting aluminum salts and acidify the filtrate with HCl to precipitate the amino acid.

    • Collect the product by filtration and dry under vacuum.

  • Synthesis of 2-Azaspiro[4.5]decane-1,3-dione:

    • Heat a mixture of 1-(aminomethyl)cyclohexane-1-carboxylic acid and a suitable cyclizing agent (e.g., urea) at high temperature.

    • Purify the resulting spiro-dione by recrystallization.

  • N-substitution of 2-Azaspiro[4.5]decane-1,3-dione:

    • To a solution of 2-azaspiro[4.5]decane-1,3-dione in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) to generate the anion.

    • Add the desired alkyl or aryl halide (R-X) and stir the reaction mixture at an appropriate temperature until completion.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compound solution

  • Vehicle control solution (e.g., 0.5% methylcellulose)

Procedure:

  • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time for drug absorption (typically 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

  • Record the number of protected animals in each dose group.

  • Calculate the median effective dose (ED₅₀) using probit analysis.

Protocol 3: Anticonvulsant Screening - Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

Materials:

  • Male Swiss mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Test compound solution

  • Vehicle control solution

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At the time of expected peak effect, administer PTZ subcutaneously.

  • Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

  • The absence of such seizures is considered protection.

  • Record the number of protected animals in each dose group.

  • Calculate the ED₅₀ using probit analysis.

Protocol 4: Neurotoxicity Screening - Rotarod Test

This test assesses motor coordination and potential neurological deficits.

Materials:

  • Male Swiss mice (20-25 g)

  • Rotarod apparatus (e.g., rotating at 10 rpm)

  • Test compound solution

  • Vehicle control solution

Procedure:

  • Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for at least two consecutive trials.

  • Administer various doses of the test compound or vehicle to groups of trained mice.

  • At the time of peak effect determined in the seizure models, place the mice on the rotarod.

  • Record the number of animals that fall off the rod within the test period (e.g., 1 minute).

  • Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Mandatory Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_synthesis Synthesis cluster_screening Anticonvulsant & Neurotoxicity Screening cluster_data Data Analysis start Starting Materials (1-cyanocyclohexanecarboxylic acid) synth_amino_acid Synthesis of 1-(aminomethyl)cyclohexane-1-carboxylic acid start->synth_amino_acid synth_dione Synthesis of 2-Azaspiro[4.5]decane-1,3-dione synth_amino_acid->synth_dione synth_derivatives N-substitution (Synthesis of Derivatives) synth_dione->synth_derivatives purification Purification and Characterization synth_derivatives->purification animal_prep Animal Acclimation and Grouping purification->animal_prep drug_admin Drug Administration (Test Compounds & Vehicle) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test drug_admin->scptz_test rotarod_test Rotarod Test drug_admin->rotarod_test ed50_calc ED₅₀ Calculation (Probit Analysis) mes_test->ed50_calc scptz_test->ed50_calc td50_calc TD₅₀ Calculation (Probit Analysis) rotarod_test->td50_calc pi_calc Protective Index (PI) Calculation ed50_calc->pi_calc td50_calc->pi_calc sar_analysis Structure-Activity Relationship (SAR) Analysis pi_calc->sar_analysis

Caption: Workflow for Synthesis and Anticonvulsant Screening.

Putative Signaling Pathways for Succinimide-based Anticonvulsants

Succinimide derivatives, the class to which 2-azaspiro[4.5]decane-1,3-diones belong, are thought to exert their anticonvulsant effects through multiple mechanisms, primarily by modulating neuronal excitability.[7][8][9][10][11]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Ca²⁺ Channels (T-type) Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Ca²⁺ influx Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Neuron_Excitation Neuronal Excitation Glutamate_Release->Neuron_Excitation Excitatory Postsynaptic Potential GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Reduced Neuronal Excitability Compound 2-Azaspiro[4.5]decane-1,3-dione Derivative Compound->VGCC Inhibition Compound->GABA_A_Receptor Positive Allosteric Modulation Seizure_Activity Seizure Activity Neuron_Excitation->Seizure_Activity Leads to Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Reduced_Excitability->Seizure_Activity Prevents

References

Application Notes and Protocols: The Role of 2-Azaspiro[4.5]decan-3-one Scaffolds in Muscarinic Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of spirocyclic lactams, particularly focusing on the structural motif of 2-Azaspiro[4.5]decan-3-one, in the discovery and development of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. While direct muscarinic agonist activity for derivatives of the specific this compound core is not extensively documented, structurally related spirocyclic compounds have emerged as a significant class of potent and selective muscarinic agonists. These compounds are of high interest for their therapeutic potential in treating central nervous system disorders such as Alzheimer's disease.

Introduction to this compound and Related Structures

The this compound scaffold, also known as gabapentin-lactam, is a spirocyclic compound that has been utilized as a building block in the synthesis of various biologically active molecules.[1][2] While its derivatives have been explored for properties like antimicrobial and antitubercular activity[2], the direct development of this specific scaffold into muscarinic agonists is less prevalent in the literature.

However, closely related bioisosteric structures, such as 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, have been successfully developed as potent M1 muscarinic agonists. These compounds often show promise in preclinical models for cognitive enhancement, making them relevant to the treatment of dementia.[1][3] This document will focus on the principles and methodologies applicable to these structurally related and pharmacologically active spirocyclic muscarinic agonists.

Mechanism of Action: Muscarinic Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4]

M1 receptor agonism, the primary target for the spirocyclic compounds discussed, leads to the activation of the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway Agonist Muscarinic Agonist (e.g., Spirocyclic Compound) M1_Receptor M1 Receptor Agonist->M1_Receptor Binds G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for representative spirocyclic muscarinic agonists. These compounds are structurally related to the this compound scaffold and demonstrate the potential of this chemical space.

Table 1: In Vitro Receptor Binding Affinities and Functional Potency

CompoundM1 Binding (Ki, nM)M2 Binding (Ki, nM)M1/M2 SelectivityPI Hydrolysis (EC50, nM)
YM7961301,2009.2330
YM9541604803.0200
RS862101,1005.21,600
Compound 6a¹2.91.80.6Partial Agonist
(-)-29 (YM796)⁵13012009.2330 (Partial Agonist)

Data compiled from multiple sources.[1][3][5] ¹Compound 6a is 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one. ⁵(-)-29 is the S-enantiomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane.

Table 2: In Vivo Activity of Spirocyclic Muscarinic Agonists

CompoundAntiamnesic Activity (ED50, mg/kg)Hypothermia Induction (MED, mg/kg)
YM7960.031 (p.o.)> 10 (p.o.)
YM9540.016 (p.o.)0.31 (p.o.)
RS860.1 (s.c.)0.3 (s.c.)
Compound 17⁵Not specifiedPotent induction

Data compiled from multiple sources.[1][3] MED: Minimum Effective Dose. p.o.: oral administration; s.c.: subcutaneous administration. ⁵Compound 17 is 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Experimental Protocols

Detailed protocols for key assays used in the characterization of spirocyclic muscarinic agonists are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.

Objective: To measure the ability of a non-labeled test compound to displace a specific radiolabeled ligand from M1 and M2 receptors.

Materials:

  • Cell membranes expressing human M1 or M2 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Test Compounds: Spirocyclic derivatives.

  • Non-specific binding control: Atropine (1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired muscarinic receptor subtype.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of atropine.

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Setup_Plate Set up 96-Well Plate (Total, NSB, Competition) Prepare_Reagents->Setup_Plate Incubate Incubate at Room Temp (2 hours) Setup_Plate->Incubate Filter_Wash Filter and Wash (Separate Bound/Free Ligand) Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assay.
Phosphoinositide (PI) Hydrolysis Assay

This assay measures the functional agonist activity of test compounds at Gq-coupled muscarinic receptors (e.g., M1) by quantifying the accumulation of inositol phosphates.

Objective: To determine the EC50 and efficacy of test compounds in stimulating PI hydrolysis.

Materials:

  • CHO or HEK293 cells stably expressing the M1 receptor.

  • [³H]-myo-inositol.

  • Assay Medium: Inositol-free medium.

  • Stimulation Buffer containing LiCl (to inhibit inositol monophosphatase).

  • Test Compounds: Spirocyclic derivatives.

  • Stop Solution: e.g., ice-cold perchloric acid.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Cell Culture and Labeling: Plate cells in 24-well plates. The next day, replace the medium with an inositol-free medium containing [³H]-myo-inositol and incubate overnight to label the cellular phosphoinositide pools.

  • Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with stimulation buffer containing LiCl.

  • Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by adding an ice-cold stop solution.

  • Extraction: Extract the inositol phosphates from the cells.

  • Separation: Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the test compound concentration.

    • Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the concentration-response curve using non-linear regression.

PI_Assay_Workflow Start Start Cell_Labeling Label M1-Expressing Cells with [³H]-myo-inositol Start->Cell_Labeling Stimulation Stimulate with Test Compound (in presence of LiCl) Cell_Labeling->Stimulation Termination Terminate Reaction (e.g., with acid) Stimulation->Termination Extraction Extract Inositol Phosphates Termination->Extraction Separation Separate via Anion-Exchange Chromatography Extraction->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis (Calculate EC50 and Emax) Quantification->Analysis End End Analysis->End

Caption: Workflow for Phosphoinositide Hydrolysis Assay.

Conclusion

The this compound scaffold is a valuable starting point in medicinal chemistry. While its direct application for muscarinic agonism is not widely reported, the successful development of structurally related spirocyclic lactams and lactones as potent and selective M1 muscarinic agonists highlights the therapeutic potential of this chemical class. The protocols and data presented herein provide a framework for the continued exploration and characterization of novel spirocyclic compounds targeting muscarinic receptors for the treatment of cognitive disorders.

References

Application of 2-Azaspiro[4.5]decan-3-one Derivatives in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decan-3-one scaffold, a core structure in various synthetic compounds, has emerged as a significant platform in neuropharmacology for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Derivatives of this spirocyclic lactam have demonstrated notable activity as modulators of key central nervous system targets, including muscarinic acetylcholine (B1216132) receptors and sigma receptors. This document provides a detailed overview of the applications of this compound derivatives, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

A significant area of research has focused on the development of this compound derivatives as selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a key target for enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease and other cognitive disorders.

Quantitative Data: Receptor Binding Affinities and In Vivo Efficacy

The following table summarizes the binding affinities and in vivo activities of representative 1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to this compound, as M1 muscarinic agonists.

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 SelectivityAntiamnesic Activity (ED50, mg/kg, s.c.)Hypothermia Induction (MED, mg/kg, s.c.)
17 1.82.10.860.031
18 3.5308.60.1> 10
29 6.8110160.1> 10
37 13230180.3> 10
RS86 (Reference) 11151.40.31

Data extracted from literature on derivatives of the azaspiro[4.5]decane skeleton.[1]

Experimental Protocols

Protocol 1: M1/M2 Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of test compounds to M1 and M2 muscarinic receptors.

Materials:

  • Rat cerebral cortex (for M1) and cerebellum (for M2) tissue homogenates.

  • [3H]Pirenzepine (for M1) and [3H]AF-DX 116 (for M2) as radioligands.

  • Test compounds (this compound derivatives).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and counter.

  • Glass fiber filters.

Procedure:

  • Prepare crude membrane fractions from rat cerebral cortex and cerebellum.

  • In a final volume of 1 mL, incubate the membrane preparation with various concentrations of the test compound and the respective radioligand ([3H]pirenzepine for M1, [3H]AF-DX 116 for M2).

  • Incubate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold incubation buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Antiamnesic Activity (Passive Avoidance Task)

This protocol describes the evaluation of the cognitive-enhancing effects of the compounds in a scopolamine-induced amnesia model in rats.

Materials:

  • Male Wistar rats.

  • Passive avoidance apparatus.

  • Scopolamine (B1681570) hydrobromide.

  • Test compounds.

  • Vehicle solution.

Procedure:

  • Acquisition Trial:

    • Place each rat in the light compartment of the passive avoidance apparatus.

    • When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 3 seconds).

  • Drug Administration:

    • Immediately after the acquisition trial, administer the test compound or vehicle subcutaneously (s.c.).

    • 30 minutes later, administer scopolamine (e.g., 1 mg/kg, s.c.) to induce amnesia.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the rat back in the light compartment.

    • Measure the latency to enter the dark compartment (step-through latency). An increased latency indicates memory retention.

  • Data Analysis:

    • Compare the step-through latencies of the compound-treated groups with the scopolamine-treated control group.

    • Determine the effective dose (ED50) for the antiamnesic effect.

Signaling Pathway and Workflow

M1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cognitive_Enhancement Cognitive Enhancement Ca2->Cognitive_Enhancement Leads to PKC->Cognitive_Enhancement Leads to Agonist This compound Derivative (Agonist) Agonist->M1R Binds to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Antiamnesic_Activity_Workflow cluster_workflow In Vivo Antiamnesic Activity Workflow Acquisition 1. Acquisition Trial (Passive Avoidance Task) Drug_Admin 2. Compound/Vehicle Administration (s.c.) Acquisition->Drug_Admin Scopolamine_Admin 3. Scopolamine Administration (s.c.) Drug_Admin->Scopolamine_Admin Retention 4. Retention Trial (24h later) Measure Step-Through Latency Scopolamine_Admin->Retention Analysis 5. Data Analysis (Determine ED50) Retention->Analysis PET_Tracer_Development_Workflow cluster_workflow PET Tracer Development Workflow Synthesis 1. Synthesis of Precursor (e.g., Tosylate derivative) Binding_Assay 2. In Vitro Binding Assays (Determine Ki for σ1 and σ2) Synthesis->Binding_Assay Selection 3. Candidate Selection (High affinity and selectivity) Binding_Assay->Selection Radiosynthesis 4. Radiolabeling with ¹⁸F Selection->Radiosynthesis Purification 5. Purification and Formulation Radiosynthesis->Purification QC 6. Quality Control Purification->QC Preclinical_Imaging 7. Preclinical PET Imaging (Biodistribution and Brain Uptake) QC->Preclinical_Imaging Clinical_Trials 8. Clinical Trials Preclinical_Imaging->Clinical_Trials Anticonvulsant_Screening_Logic cluster_logic Anticonvulsant Screening Logic Compound 2-Azaspiro[4.5]decan-1,3-dione Derivative MES Maximal Electroshock (MES) Test Compound->MES scMet Subcutaneous Metronidazole (scMet) Test Compound->scMet Protection_MES Protection against Tonic-Clonic Seizures MES->Protection_MES Protection_scMet Protection against Chemically-Induced Seizures scMet->Protection_scMet Potential_Antiepileptic Potential Antiepileptic Drug Protection_MES->Potential_Antiepileptic Protection_scMet->Potential_Antiepileptic

References

Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2-Azaspiro[4.5]decan-3-one, a key heterocyclic scaffold. The N-alkylation of this lactam is a critical transformation for introducing molecular diversity and modulating the physicochemical and pharmacological properties of resulting compounds, making it a significant process in medicinal chemistry and drug discovery. The protocols herein describe robust methodologies for the synthesis of N-substituted this compound derivatives.

Overview of N-Alkylation Methods

The N-alkylation of lactams, such as this compound, typically proceeds via the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent. Amides are generally weak bases, necessitating the use of a suitable base to generate the more nucleophilic conjugate base for the reaction to occur efficiently.[1][2] Common strategies for N-alkylation include classical methods involving alkyl halides and a base, as well as more modern approaches like microwave-assisted synthesis under phase-transfer catalysis conditions, which can offer significant advantages in terms of reaction time and yield.[1][2] The choice of method may depend on the reactivity of the alkylating agent, scalability, and desired reaction conditions.

Data Presentation

The following tables summarize quantitative data for two common N-alkylation protocols applicable to this compound. These are representative conditions and may require optimization for specific substrates.

Table 1: Reagents and Conditions for Classical N-Alkylation with Alkyl Halides

Reagent/ParameterMolar Equivalence/ValueRole
This compound1.0 eqStarting Material
Alkyl Halide (R-X)1.1 - 1.5 eqAlkylating Agent
Base (e.g., K₂CO₃, NaH)2.0 - 3.0 eqProton Scavenger
Solvent (e.g., ACN, DMF)-Reaction Medium
TemperatureRoom Temp. to 80 °CReaction Condition
Reaction Time4 - 24 hoursReaction Condition

Table 2: Reagents and Conditions for Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis [1]

Reagent/ParameterMolar Equivalence/ValueRole
This compound1.0 eq (e.g., 5 mmol)Starting Material
Alkyl Halide (R-X)1.5 eq (e.g., 7.5 mmol)Alkylating Agent
Potassium Hydroxide (B78521) (KOH)4.0 eq (e.g., 20 mmol)Base
Potassium Carbonate (K₂CO₃)4.0 eq (e.g., 20 mmol)Base
Tetrabutylammonium (B224687) Bromide (TBAB)0.1 eq (e.g., 0.5 mmol)Phase-Transfer Catalyst
Microwave Power300 - 900 WEnergy Source
Reaction Time55 - 150 secondsReaction Condition

Experimental Protocols

Protocol 1: Classical N-Alkylation using an Alkyl Halide and Base

This protocol describes a standard method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous acetonitrile (B52724) (ACN) or dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[3]

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Fast Solvent-Free Microwave-Assisted N-Alkylation[1][2]

This protocol outlines a rapid and solvent-free method for N-alkylation using microwave irradiation and phase-transfer catalysis.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride)

  • Potassium hydroxide (KOH), ground

  • Potassium carbonate (K₂CO₃), ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Ethanol (for recrystallization of solid products)

  • Mortar and pestle

  • Open conical flask or microwave-safe vessel

  • Domestic microwave oven

  • Gas chromatograph-mass spectrometer (GC/MS) for reaction monitoring (optional)

Procedure:

  • In a mortar, grind potassium hydroxide (4.0 eq) and thoroughly mix with potassium carbonate (4.0 eq), tetrabutylammonium bromide (0.1 eq), and this compound (1.0 eq).

  • Place the solid mixture in an open conical flask.

  • Add the alkyl halide (1.5 eq) dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a domestic microwave oven and irradiate for 55-150 seconds (power reduced to approximately 300W).

  • Monitor the reaction for completion using GC/MS if available.

  • After the reaction, extract the product into dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the residue. Liquid products can be purified by Kugelrohr distillation, while solid products can be recrystallized from ethanol.[1]

Visualizations

N_Alkylation_Reaction General Reaction Scheme for N-Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Lactam This compound Product N-Alkyl-2-azaspiro[4.5]decan-3-one Lactam->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃, KOH) Salt Salt (e.g., KX, HX) Base->Salt

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental_Workflow Experimental Workflow for Classical N-Alkylation start Start reagents Combine this compound, Alkyl Halide, Base, and Solvent start->reagents reaction Stir at RT or Heat (Monitor by TLC) reagents->reaction workup Filter and Concentrate reaction->workup extraction Dissolve in DCM, Wash with NaHCO₃ and Brine workup->extraction drying Dry with Na₂SO₄, Filter, and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Isolated N-Alkylated Product purification->product

Caption: Workflow for the classical N-alkylation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the stereoselective synthesis of 2-Azaspiro[4.5]decan-3-one. This valuable spirocyclic lactam scaffold is a key building block in medicinal chemistry, and achieving high stereocontrol is crucial for its application in drug discovery.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives, with a focus on improving stereoselectivity and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction to form the this compound core is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity is a common challenge in spirocycle synthesis. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps:

  • Solvent Effects: The polarity of the solvent plays a critical role in stabilizing the transition state of the cycloaddition. A screening of solvents with varying polarities is highly recommended. In some instances, polar protic solvents like ethanol (B145695) or even aqueous mixtures can enhance diastereoselectivity.

  • Catalyst System: The choice of catalyst and ligands is paramount for achieving high stereocontrol. For asymmetric syntheses, chiral phosphoric acids or metal complexes (e.g., with copper or rhodium) bearing specific chiral ligands have demonstrated success in inducing high diastereoselectivity.[1] It is advisable to screen a variety of catalyst/ligand combinations.

  • Reaction Temperature: Temperature significantly impacts the kinetic versus thermodynamic control of the reaction. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.

  • Steric Hindrance: The steric bulk of substituents on your starting materials (e.g., the cyclohexanone (B45756) derivative and the nitrogen source) can influence the facial selectivity of the reaction. If chemically feasible, modifying the steric environment of the reactants can be a powerful strategy to improve diastereoselectivity.

  • Additives: The presence of additives, such as a Lewis acid or a Brønsted acid, can influence the reaction pathway and stereochemical outcome. For example, Lewis acids can coordinate to the reactants and alter their conformation in the transition state.[2] A careful screening of additives and their stoichiometry is recommended.

Q2: I am observing the formation of significant side products in my synthesis. What are the common byproducts and how can I minimize them?

A2: Side product formation can significantly lower the yield of the desired this compound. Common side reactions may include:

  • Enamine/Imine Isomerization: If your reaction involves the formation of an intermediate enamine or imine from cyclohexanone, isomerization can lead to undesired constitutional isomers. Controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) is crucial.

  • Self-Condensation of Starting Materials: Aldol-type self-condensation of cyclohexanone can be a competing reaction, especially under basic conditions. Using a stoichiometric amount of the nitrogen source and carefully controlling the reaction temperature can help minimize this.

  • Decomposition of Reagents or Catalyst: Some catalysts and reagents may be sensitive to air, moisture, or prolonged reaction times at elevated temperatures. Ensure that all reagents are pure and that the reaction is performed under an inert atmosphere if necessary.

To minimize side products, consider optimizing the order of addition of reagents, reaction concentration, and reaction time. A thorough analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify the structure of the byproducts and provide insights into the competing reaction pathways.

Q3: The purification of my target this compound diastereomers is proving to be difficult. What are the best strategies for separation?

A3: The separation of diastereomers can be challenging due to their similar physical properties. The following purification techniques are commonly employed:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. A systematic screening of different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel, alumina) is often necessary. Sometimes, a very long column or a gradient elution can improve separation.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool. Both normal-phase and reverse-phase chromatography can be effective. Chiral stationary phases are generally not required for separating diastereomers.[4][5]

  • Crystallization: If the diastereomers are crystalline solids, fractional crystallization can be an effective and scalable purification method. This involves finding a solvent system in which one diastereomer is significantly less soluble than the other.

Q4: How do N-protecting groups influence the stereochemical outcome of the reaction?

A4: The choice of the nitrogen-protecting group can have a profound impact on the stereoselectivity of the synthesis. The steric and electronic properties of the protecting group can influence the conformation of the transition state, thereby directing the stereochemical course of the reaction. For example, a bulky protecting group may favor the formation of one diastereomer over another due to steric hindrance. It is often worthwhile to screen different N-protecting groups (e.g., Boc, Cbz, Ts) to optimize the diastereoselectivity of the key stereochemistry-determining step.[6]

Quantitative Data Summary

The following table summarizes quantitative data from selected stereoselective synthetic methods for spiro-γ-lactams, including those with the 2-azaspiro[4.5]decane core or closely related structures. This data provides a comparative overview of the efficiency and stereoselectivity of different catalytic systems.

MethodCatalyst/ReagentSubstrate ScopeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
NHC-Catalyzed [5+1] AnnulationN-Heterocyclic Carbene (NHC)α,β-γ,δ-unsaturated aldehydes, 3-aminomaleimidesup to 85-up to 99[7]
Rhodium-Catalyzed CyclopropanationRh₂(S-pPhTPCP)₄N-tosyl-3-methylene piperidine (B6355638), diazoacetate80>20:199[8]
Gold/Palladium Relay CatalysisAu/Pd CatalystsEnynamides, Vinyl Benzoxazinanones31-976:1 to >20:1-[9]
Organocatalytic Cyclopropanation(DHQ)₂AQNArylidenepyrazolones, Diethyl 2-bromomalonate6394:692[10]

Experimental Protocols

Below are detailed methodologies for key experiments in the stereoselective synthesis of spiro-γ-lactams.

Protocol 1: NHC-Catalyzed [5+1] Annulation for the Enantioselective Synthesis of Azaspiro[4.5]decanes

This protocol is adapted from a reported N-heterocyclic carbene (NHC)-catalyzed annulation reaction.[7]

Materials:

  • α,β-γ,δ-Unsaturated aldehyde (1.0 equiv)

  • 3-Aminomaleimide derivative (1.2 equiv)

  • NHC precatalyst (e.g., IMes·HCl, 10 mol%)

  • Base (e.g., DBU, 10 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the NHC precatalyst and the base.

  • Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature to generate the active NHC catalyst.

  • Add the 3-aminomaleimide derivative to the reaction mixture and stir for another 10 minutes.

  • Add the α,β-γ,δ-unsaturated aldehyde dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched azaspiro[4.5]decane derivative.

Protocol 2: Diastereoselective Rhodium-Catalyzed Cyclopropanation

This protocol is based on a reported method for the synthesis of azaspiro[n.2]alkanes.[8]

Materials:

  • N-Protected 3-methylene piperidine (1.5 equiv)

  • Diazoacetate derivative (1.0 equiv)

  • Rhodium catalyst (e.g., Rh₂(S-pPhTPCP)₄, 1 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • 4 Å Molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the rhodium catalyst and activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the N-protected 3-methylene piperidine.

  • Add a solution of the diazoacetate derivative in the anhydrous solvent dropwise to the reaction mixture over a period of several hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomerically enriched spirocyclic product.

Visualizations

The following diagrams illustrate key concepts and workflows in the stereoselective synthesis of this compound.

troubleshooting_diastereoselectivity start Low Diastereomeric Ratio (d.r.) solvent Optimize Solvent start->solvent Polarity affects transition state catalyst Screen Catalyst/Ligand start->catalyst Chirality transfer is key temperature Adjust Temperature start->temperature Kinetic vs. Thermodynamic control sterics Modify Steric Hindrance start->sterics Influences facial selectivity additives Investigate Additives start->additives Alters reaction pathway outcome Improved Diastereoselectivity solvent->outcome catalyst->outcome temperature->outcome sterics->outcome additives->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

experimental_workflow start 1. Catalyst Activation reagents 2. Addition of Reactants start->reagents reaction 3. Reaction Monitoring (TLC/LC-MS) reagents->reaction workup 4. Quenching and Extraction reaction->workup purification 5. Purification (Chromatography) workup->purification analysis 6. Characterization (NMR, etc.) purification->analysis

Caption: General experimental workflow for catalytic synthesis.

References

Optimization of reaction conditions for "2-Azaspiro[4.5]decan-3-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 2-Azaspiro[4.5]decan-3-one, a key intermediate and also known as Gabapentin lactam. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include the Beckmann rearrangement of cyclohexanespiro-cyclopentanone oxime, the Schmidt reaction of cyclohexanespiro-cyclopentanone, and the intramolecular cyclization of 1-(aminomethyl)cyclohexaneacetic acid or its derivatives. The choice of route often depends on the available starting materials, scale, and desired purity.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete conversion of starting materials is a common issue; monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Side reactions, such as the formation of tetrazole byproducts in the Schmidt reaction, can also significantly lower the yield. Additionally, suboptimal reaction conditions, including incorrect temperature or reaction time, can lead to reduced product formation.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: this compound is a polar and basic compound, which can make purification by traditional silica (B1680970) gel chromatography challenging due to streaking. Consider using a modified mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to improve peak shape. Alternatively, alumina (B75360) chromatography or reverse-phase chromatography can be effective. Crystallization is also a highly effective method for purifying the final product.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproduct formation is specific to the chosen synthetic route. For the Beckmann rearrangement, ensuring the complete conversion of the ketone to the oxime before initiating the rearrangement is critical. In the Schmidt reaction, controlling the stoichiometry of hydrazoic acid and maintaining the optimal reaction temperature can reduce the formation of tetrazole side products. For intramolecular cyclization routes, careful control of pH and temperature is necessary to avoid polymerization or degradation.

Troubleshooting Guides

Problem 1: Low Yield in Beckmann Rearrangement
Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remains. Incomplete oxime formation.Ensure the reaction of cyclohexanespiro-cyclopentanone with hydroxylamine (B1172632) goes to completion before adding the rearrangement catalyst. Monitor by TLC.
Inactive or insufficient catalyst.Use a fresh batch of catalyst (e.g., polyphosphoric acid, p-toluenesulfonyl chloride). Optimize catalyst loading.
Suboptimal temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Multiple spots on TLC, low yield of desired product. Fragmentation of the oxime.Choose milder reaction conditions. Some reagents, like cyanuric chloride, can promote the rearrangement under less harsh conditions.[1]
Formation of regioisomeric lactams.While less common for symmetrical spiro ketones, ensure the structure of your starting material is correct.
Problem 2: Side Product Formation in Schmidt Reaction
Symptom Possible Cause Suggested Solution
Significant amount of a highly polar byproduct observed. Formation of tetrazole byproduct.Carefully control the stoichiometry of sodium azide (B81097) and acid. Use a co-solvent like chloroform (B151607) to modulate reactivity.
Reaction is sluggish and requires prolonged heating. Steric hindrance around the carbonyl group.Increase the amount of acid catalyst or switch to a stronger Lewis acid like titanium tetrachloride.[2]
Low yield and complex mixture of products. Decomposition of hydrazoic acid.Generate hydrazoic acid in situ and use it immediately. Ensure the reaction temperature is carefully controlled.
Problem 3: Purification Challenges
Symptom Possible Cause Suggested Solution
Product streaks on silica gel TLC/column. Basic nature of the amine functionality interacting with acidic silica.Add 0.5-1% triethylamine or ammonia to the eluent system.
Use a different stationary phase like neutral or basic alumina.
Product is highly water-soluble, leading to issues with extraction. High polarity of the lactam.Use a continuous liquid-liquid extractor for efficient extraction from aqueous layers.
Perform multiple extractions with a more polar organic solvent like dichloromethane (B109758) or a mixture of chloroform and isopropanol.
Product oils out during crystallization. Presence of impurities.First, purify the crude product by column chromatography to remove major impurities before attempting crystallization.
Try a different solvent system for crystallization. A mixture of solvents may be required.

Data Presentation

Table 1: Comparison of Reaction Conditions for Beckmann Rearrangement
Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Polyphosphoric Acid (PPA)-120-1302-475-85General Procedure
p-Toluenesulfonyl Chloride/PyridineDichloromethane0 to rt6-870-80[3]
Cyanuric Chloride/ZnCl₂AcetonitrileReflux3-580-90[1]
Eaton's Reagent (P₂O₅ in MeSO₃H)-7516Good[4]
Table 2: Optimization of the Schmidt Reaction
Acid Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Concentrated H₂SO₄Chloroform0-52-360-70Potential for tetrazole formation.[2]
Triflic AcidDichloromethane01-280-90Highly efficient but expensive catalyst.[5]
Titanium TetrachlorideDichloromethane-20 to 04-670-80Good for sterically hindered ketones.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

Step 1: Oximation of Cyclohexanespiro-cyclopentanone

  • To a solution of cyclohexanespiro-cyclopentanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (B1210297) (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated oxime, wash with water, and dry under vacuum.

Step 2: Beckmann Rearrangement

  • Carefully add the dried cyclohexanespiro-cyclopentanone oxime (1 equivalent) to pre-heated polyphosphoric acid (PPA) at 100°C.

  • Increase the temperature to 120-130°C and stir for 2-4 hours. The mixture will become viscous.

  • Cool the reaction mixture to about 80°C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium hydroxide (B78521) solution until pH 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane (B92381) containing 1% triethylamine) or by crystallization from a suitable solvent like ethyl acetate/hexane.

Protocol 2: Synthesis of this compound via Schmidt Reaction
  • To a stirred solution of cyclohexanespiro-cyclopentanone (1 equivalent) in chloroform, add sodium azide (1.5 equivalents) in small portions.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully quench the reaction by pouring it into an ice-water mixture.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Visualizations

experimental_workflow_beckmann cluster_step1 Step 1: Oximation cluster_step2 Step 2: Rearrangement & Workup cluster_step3 Step 3: Purification start Cyclohexanespiro- cyclopentanone reagents1 NH2OH·HCl, NaOAc Ethanol, Reflux start->reagents1 oxime Oxime Intermediate reagents1->oxime reagents2 PPA, 120-130°C oxime->reagents2 quench Ice Water Quench & Neutralization reagents2->quench extraction DCM Extraction quench->extraction purification Column Chromatography or Crystallization extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Beckmann Rearrangement.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 solution1a Monitor reaction by TLC/LC-MS cause1->solution1a solution1b Increase reaction time or temperature cause1->solution1b solution1c Check reagent purity/activity cause1->solution1c solution2a Optimize stoichiometry cause2->solution2a solution2b Use milder reaction conditions cause2->solution2b solution3a Optimize chromatography conditions (e.g., add base to eluent) cause3->solution3a solution3b Optimize crystallization solvent cause3->solution3b

Caption: Troubleshooting flowchart for low yield issues.

References

"2-Azaspiro[4.5]decan-3-one" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Azaspiro[4.5]decan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, also widely known as Gabapentin (B195806) Lactam. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this compound.

Troubleshooting Guides

This section addresses common challenges and unexpected results that may be encountered during the handling, storage, and analysis of this compound.

Issue Possible Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis during stability studies. Lactam ring hydrolysis. Under aqueous acidic or basic conditions, the amide bond in the lactam ring can be cleaved to form the corresponding ring-opened amino acid, 1-(aminomethyl)cyclohexaneacetic acid (gabapentin).Confirm the identity of the new peak by co-elution with a gabapentin standard or by LC-MS analysis (expected mass increase of 18 amu due to the addition of a water molecule). To minimize hydrolysis, maintain solutions at a neutral pH and store at low temperatures.
Formation of a product with a mass increase of 16 amu in LC-MS analysis, particularly under oxidative stress conditions. N-oxidation of the lactam nitrogen. The nitrogen atom in the spiro-lactam is susceptible to oxidation.Use antioxidants if compatible with your experimental setup. Protect the compound from excessive exposure to air and light. Confirm the structure using tandem mass spectrometry (MS/MS) or NMR.
Inconsistent analytical results for solid samples. Physical instability and moisture sorption. This compound is known to be sensitive to humidity, which can affect its solid-state stability and analytical weighing.Store the solid compound in a desiccator at a controlled low temperature. Equilibrate the sample to ambient temperature in a desiccator before weighing to prevent moisture condensation.
Accelerated degradation in the presence of certain excipients. Chemical incompatibility. Excipients with acidic or basic properties, or those containing reactive impurities, can catalyze the degradation of the lactam.Conduct compatibility studies with individual excipients under accelerated conditions. Use inert excipients where possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary anticipated degradation pathways for this compound are hydrolysis of the lactam ring and oxidation of the nitrogen atom. Hydrolysis, which can be catalyzed by acid or base, results in the opening of the five-membered ring to form 1-(aminomethyl)cyclohexaneacetic acid (gabapentin). Oxidation can lead to the formation of an N-oxide derivative.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the lactam is expected to be pH-dependent. Generally, lactams are most stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in the lactam ring, leading to its degradation.

Q3: What are the recommended storage conditions for this compound?

A3: For solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1] Solutions should be prepared fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C for no more than a few days, though stability in specific solvents should be experimentally verified.

Q4: My analysis shows the presence of this compound in my gabapentin sample. What is the cause?

A4: this compound is a known major degradation product of gabapentin, formed through intramolecular cyclization.[2][3][4] This conversion can be accelerated by factors such as heat, moisture, and mechanical stress during manufacturing and storage.[2][3][4][5]

Q5: Are there any known toxicological concerns with this compound?

A5: Yes, this compound has been reported to have convulsant activity in animal models and is considered more toxic than its parent compound, gabapentin.[1] Therefore, its presence in pharmaceutical formulations is strictly controlled.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols to their specific analytical methods and instrumentation. The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis can be rapid.

    • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the samples with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to an equal volume of purified water.

    • Incubate at a higher temperature (e.g., 80°C) and for a longer duration.

    • Withdraw aliquots at various time points.

    • Dilute with the mobile phase for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stressed Sample:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide to the sample solution to achieve a final H₂O₂ concentration of, for example, 3%.

    • Protect the solution from light and keep it at room temperature.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching (Optional): If the reaction is ongoing, it can be quenched by adding a reducing agent like sodium bisulfite or by significant dilution.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Place a thin layer of the solid compound in a transparent, chemically inert container.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette or other transparent vessel.

    • Prepare control samples (solid and solution) wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Post-Exposure Processing:

    • At the end of the exposure period, dissolve the solid sample in a suitable solvent.

    • Dilute the solution samples as needed.

  • Analysis: Analyze the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Sample Collection: At specified time points (e.g., 1, 3, 7, 14 days), remove a sample of the solid.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC, comparing it to an unstressed control sample stored at the recommended storage conditions.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ConditionTypical Concentration/TemperatureDuration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M / 60°C2 - 24 hours
Base HydrolysisSodium Hydroxide (NaOH)0.1 M / 40°C0.5 - 8 hours
OxidationHydrogen Peroxide (H₂O₂)3% / Room Temperature2 - 24 hours
ThermalDry Heat60°C1 - 14 days
PhotolyticICH Q1B Light Source≥ 1.2 million lux-hours & ≥ 200 W-hr/m²As required
Table 2: Potential Degradation Products of this compound
Degradation PathwayPotential ProductChange in Mass (amu)Expected Analytical Observation
Lactam Hydrolysis1-(aminomethyl)cyclohexaneacetic acid (Gabapentin)+18 (H₂O)A more polar compound, likely with a shorter retention time in reverse-phase HPLC.
N-Oxidation2-Hydroxy-2-azaspiro[4.5]decan-3-one+16 (O)A slightly more polar compound.

Visualizations

Degradation_Pathways This compound This compound Gabapentin 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin) This compound->Gabapentin Hydrolysis (+H2O) [Acid/Base] N_Oxide 2-Hydroxy-2-azaspiro[4.5]decan-3-one (N-Oxide) This compound->N_Oxide Oxidation (+O)

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (HCl, Heat) Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (NaOH, Temp) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Photolysis Photolysis (ICH Light) Photolysis->Stressed_Samples Thermolysis Thermal Stress (Heat/Humidity) Thermolysis->Stressed_Samples HPLC Stability-Indicating HPLC Method LC_MS LC-MS for Identification HPLC->LC_MS Peak Identification Results Degradation Profile & Pathway Elucidation HPLC->Results LC_MS->Results Sample This compound (Solid or Solution) Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidation Sample->Photolysis Sample->Thermolysis Stressed_Samples->HPLC

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Improving the Yield of 2-Azaspiro[4.5]decan-3-one Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of "2-Azaspiro[4.5]decan-3-one" cyclization reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, also known as Gabapentin (B195806) lactam.

Q1: My cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two main precursors for this cyclization are Gabapentin and 1,1-cyclohexanediacetic acid monoamide .

  • For the intramolecular cyclization of Gabapentin:

    • Incomplete Reaction: The intramolecular cyclization of Gabapentin is often promoted by thermal stress. Insufficient temperature or reaction time can lead to incomplete conversion. Theoretical studies suggest that while the lactam is thermodynamically more stable, a significant activation energy barrier exists.[1]

    • Presence of Water: The reaction is a dehydration process. The presence of excess water can inhibit the forward reaction. However, studies on the solid-state degradation of Gabapentin show that the lactamization rate is highest under low humidity conditions.[2]

    • pH of the Medium: The lactamization of Gabapentin in solution is pH-dependent, with the minimum rate occurring at a pH of 5.5-6.[3]

  • For the cyclization of 1,1-cyclohexanediacetic acid monoamide:

    • Inefficient Hofmann Rearrangement: When synthesizing the lactam via a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, the choice of chlorinating agent and reaction conditions are crucial. Using reagents like trichloroisocyanuric acid in aqueous alkali has been shown to produce the lactam in good yield.[4]

    • Suboptimal Temperature: The reaction temperature for the Hofmann rearrangement needs to be carefully controlled. The initial reaction is typically carried out at low temperatures (-5 to -10 °C), followed by a warming step.[5]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue that can significantly reduce the yield of the desired this compound.

  • Polymerization: In reactions involving precursors like 1,1-cyclohexanediacetic acid anhydride (B1165640) for the synthesis of the monoamide, intermolecular reactions can lead to polymeric byproducts.

  • Incomplete hydrolysis: If starting from a dinitrile or diacid precursor to obtain the monoamide, incomplete hydrolysis can lead to impurities that are carried through to the cyclization step.

To minimize side products, ensure the purity of your starting materials and optimize reaction conditions such as temperature, concentration, and reaction time.

Q3: What are the best practices for purifying this compound?

A3: this compound is a solid at room temperature. Common purification techniques include:

  • Recrystallization: This is an effective method for purifying the solid product.

  • Column Chromatography: Silica gel column chromatography can be used for purification, especially for removing closely related impurities.

  • Extraction: If the lactam is formed in an aqueous solution, it can be extracted into an organic solvent like toluene.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes quantitative data on the yield of this compound and related azaspirocycles under various reaction conditions. Note: A systematic comparative study for the synthesis of this compound was not available in the searched literature. The data presented is a compilation from various sources.

Precursor/Reaction TypeCatalyst/ReagentSolventTemperatureReaction TimeYield (%)Reference
N-benzylacrylamide dearomative ipso-annulationFe(acac)₃EtOHRoom Temp-91[6]
Hofmann reaction of N-chloro-1,1-cyclohexanediacetic acid monoamideNaOHToluene/Water--90[7]
Hydrolysis of spiro[cyclohexane-1, 9'-(3, 7-diazabicyclo-[3.3.1] nonane)]-2', 4', 6', 8'-tetraone20% NaOHWaterReflux18 hours80.8[8]
Hydrolysis of spiro[cyclohexane-1, 9'-(3, 7-diazabicyclo-[3.3.1] nonane)]-2', 4', 6', 8'-tetraone20% KOHWaterReflux-77.7[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Reaction

This protocol is adapted from a procedure for the preparation of Gabapentin lactam from 1,1-cyclohexanediacetic acid monoamide.[7]

Materials:

  • 1,1-cyclohexanediacetic acid monoamide

  • Trichloroisocyanuric acid (TCCA)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Toluene

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide.

  • In a separate vessel, prepare a solution of trichloroisocyanuric acid.

  • Slowly add the TCCA solution to the monoamide solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure complete reaction.

  • The resulting solution containing the sodium salt of gabapentin is then heated to induce cyclization to the lactam.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the aqueous layer with toluene.

  • The combined organic layers are then concentrated under reduced pressure to yield this compound. A reported yield for a similar process is 90%.[7]

Protocol 2: Thermal Intramolecular Cyclization of Gabapentin

This protocol is based on the principle of thermal degradation of Gabapentin to its lactam.[9][10]

Materials:

  • Gabapentin

Procedure:

  • Place solid Gabapentin in a reaction vessel suitable for heating under controlled atmosphere.

  • Heat the Gabapentin at a temperature above its melting point (approximately 169 °C). The rate of lactam formation is temperature-dependent.

  • The reaction can be monitored by techniques such as DSC-FTIR to observe the formation of the lactam and the liberation of water.[9]

  • After a desired period, cool the reaction mixture.

  • The resulting product, this compound, can be purified by recrystallization or chromatography.

Visualizations

Reaction Pathways

reaction_pathways cluster_gabapentin Route 1: Intramolecular Cyclization of Gabapentin cluster_monoamide Route 2: Cyclization of 1,1-Cyclohexanediacetic Acid Monoamide gabapentin Gabapentin lactam1 This compound gabapentin->lactam1 Heat (-H₂O) monoamide 1,1-Cyclohexanediacetic Acid Monoamide intermediate N-halo Intermediate (via Hofmann Rearrangement) monoamide->intermediate Chlorinating Agent (e.g., TCCA) lactam2 This compound intermediate->lactam2 Base, Heat

Caption: Key synthetic routes to this compound.

Experimental Workflow for Yield Optimization

optimization_workflow cluster_gabapentin Gabapentin Route cluster_monoamide Monoamide Route start Start: Low Yield of This compound check_precursor Identify Precursor: Gabapentin or Monoamide? start->check_precursor gabapentin_temp Increase Reaction Temperature check_precursor->gabapentin_temp Gabapentin monoamide_reagent Screen Chlorinating Agents check_precursor->monoamide_reagent Monoamide gabapentin_time Increase Reaction Time gabapentin_temp->gabapentin_time gabapentin_drying Ensure Anhydrous Conditions gabapentin_time->gabapentin_drying analyze Analyze Yield (e.g., HPLC, NMR) gabapentin_drying->analyze monoamide_temp Optimize Temperature Profile monoamide_reagent->monoamide_temp monoamide_base Vary Base Concentration monoamide_temp->monoamide_base monoamide_base->analyze end End: Optimized Yield analyze->end

Caption: Workflow for optimizing the yield of the cyclization reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start {Low Yield Observed} purity Problem: Low Purity of Starting Material? Solution: Purify precursor (recrystallization, chromatography) start->purity Check conditions Problem: Suboptimal Reaction Conditions? Solutions: - Adjust Temperature - Vary Reaction Time - Screen Solvents/Catalysts purity->conditions If pure workup Problem: Product Loss During Workup? Solutions: - Optimize Extraction pH - Use Continuous Extraction - Check for Product Volatility conditions->workup If optimized side_reactions Problem: Competing Side Reactions? Solutions: - Lower Reactant Concentration - Modify Order of Addition - Use a More Selective Reagent workup->side_reactions If efficient

Caption: Decision tree for troubleshooting low reaction yields.

References

Troubleshooting low diastereoselectivity in azaspiro compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low diastereoselectivity in azaspiro compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in the synthesis of azaspiro compounds?

A1: The diastereoselectivity of azaspiro compound synthesis is a multifactorial issue. The key factors include the choice of catalyst, the reaction solvent, the reaction temperature, and the steric and electronic properties of the substrate.[1][2][3] The interplay of these elements determines the energy difference between the transition states leading to different diastereomers.

Q2: How does the choice of catalyst impact the diastereomeric ratio (d.r.)?

A2: The catalyst plays a crucial role in determining the stereochemical outcome of the reaction. Chiral catalysts, such as those based on metals with chiral ligands (e.g., rhodium, palladium) or organocatalysts (e.g., chiral phosphoric acids), can create a chiral environment that favors the formation of one diastereomer over the other.[1][4][5][6] Even achiral catalysts can influence diastereoselectivity by coordinating to the substrate and influencing the trajectory of the reacting species.[7][8][9]

Q3: Can the solvent significantly alter the diastereoselectivity of my reaction?

A3: Yes, the solvent can have a profound effect on diastereoselectivity. Solvent polarity, viscosity, and coordinating ability can influence the stability of the transition states and the conformational preferences of the substrate and catalyst.[1][10] For instance, in some [3+2] cycloaddition reactions, highly polar or protic solvents like ethanol (B145695) can promote higher diastereoselectivity.[1] A systematic screening of solvents is often recommended to find the optimal conditions.[1][3]

Q4: What is the general effect of temperature on diastereoselectivity?

A4: Generally, lower reaction temperatures lead to higher diastereoselectivity.[1][2][3] This is because at lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often leads to the thermodynamically or kinetically favored diastereomer in higher purity. Conversely, higher temperatures can provide enough energy to overcome the activation barriers for the formation of multiple diastereomers, leading to a mixture of products.[1]

Q5: How does the structure of the starting materials affect the stereochemical outcome?

A5: The steric and electronic properties of the substituents on the starting materials can significantly influence the diastereoselectivity of the reaction.[1][2] Bulky substituents can direct the approach of a reagent to one face of the molecule, leading to a higher diastereomeric ratio. This is often referred to as substrate control.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions

Symptoms:

  • The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes and Solutions:

Cause Troubleshooting Action
Suboptimal Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.
Solution: Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, dichloromethane (B109758), ethanol).[1] In some cases, polar protic solvents may enhance diastereoselectivity.[1]
Ineffective Catalyst System The catalyst may not be providing sufficient facial discrimination.
Solution: If using a chiral catalyst, screen different ligands or catalyst precursors.[1][4] For metal-catalyzed reactions, consider changing the metal center. In some instances, a catalyst-free thermal reaction might offer better selectivity.[1]
High Reaction Temperature Higher temperatures can lead to the formation of a thermodynamic mixture of diastereomers.
Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product.[1][3]
Steric Hindrance The steric bulk of substituents on the dipolarophile or the dipole precursor may not be sufficient to direct the cycloaddition.
Solution: If possible, modify the starting materials to include bulkier substituents to enhance facial selectivity.[1]
Presence of Additives The absence of a beneficial additive or the presence of an interfering one can affect the reaction outcome.
Solution: Consider the addition of a Lewis acid or a Brønsted acid (e.g., benzoic acid) as an additive, as they can influence the regioselectivity and diastereoselectivity of the cycloaddition.[1]
Issue 2: Poor Diastereoselectivity in Mukaiyama Aldol (B89426) Reactions

Symptoms:

  • The aldol reaction yields a nearly 1:1 mixture of syn and anti diastereomers.

  • The desired diastereomer is obtained in low yield after purification.

Possible Causes and Solutions:

Cause Troubleshooting Action
Inappropriate Lewis Acid The choice and stoichiometry of the Lewis acid are critical for achieving high diastereoselectivity.
Solution: Screen different Lewis acids (e.g., TiCl4, MgBr2·OEt2, SnCl4).[3] The amount of Lewis acid can also be crucial; sometimes stoichiometric or even excess amounts are required.
Incorrect Reaction Temperature The reaction temperature can significantly impact the stereochemical outcome.
Solution: These reactions are often performed at low temperatures (-78 °C) to enhance selectivity. Ensure the temperature is maintained consistently throughout the reaction.
Geometry of the Silyl (B83357) Enol Ether The (E) or (Z) geometry of the silyl enol ether can influence the formation of the syn or anti aldol product.
Solution: Ensure the silyl enol ether is synthesized with high geometric purity. The method of enolization can be critical in determining the E/Z ratio.
Slow Addition of Reagents Rapid addition of the silyl enol ether can lead to side reactions and reduced selectivity.
Solution: Add the silyl enol ether solution dropwise to the mixture of the aldehyde and Lewis acid over a prolonged period (e.g., 30-60 minutes) using a syringe pump.
Issue 3: Low Diastereoselectivity in Domino Radical Bicyclization

Symptoms:

  • Formation of a complex mixture of diastereomeric azaspiro compounds.

  • The trans diastereomer is the major product, but the cis isomer is also formed in significant amounts.[2]

Possible Causes and Solutions:

Cause Troubleshooting Action
Choice of Radical Initiator The radical initiator can influence the reaction rate and temperature, which in turn affects selectivity.
Solution: Compare the results using different initiators. For example, triethylborane (B153662) (Et3B) allows for reactions at room temperature and may offer improved diastereoselectivity compared to AIBN, which requires higher temperatures.[1]
Concentration of Radical Mediator The concentration of the radical mediator (e.g., Bu3SnH) can impact the competition between cyclization and premature quenching of radical intermediates.
Solution: A slow addition of Bu3SnH can help maintain a low steady-state concentration, favoring the desired cyclization pathway.
Reaction Temperature As with other stereoselective reactions, temperature plays a key role.
Solution: If using a high-temperature initiator like AIBN, consider switching to a low-temperature initiator to see if diastereoselectivity improves.[1]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the diastereomeric ratio in the synthesis of azaspiro compounds.

Table 1: Effect of Solvent and Catalyst on Diastereoselectivity in [3+2] Cycloaddition

DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
3-PhenacylideneoxindoleIsatin/TetrahydroisoquinolineEthanolReflux85>99:1
Methylene-cyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-

Table 2: Effect of Radical Initiator in Domino Radical Bicyclization

SubstrateRadical InitiatorYield (%)Diastereomeric Ratio (trans:cis)Reference
O-benzyl oxime etherAIBN11-67Predominantly trans[2]
O-benzyl oxime etherEt3B11-67Predominantly trans[2]

Experimental Protocols

Protocol 1: General Procedure for Domino Radical Bicyclization

This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.

Method A: AIBN Initiator

  • Prepare a solution of the O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and Bu3SnH (1.5 equiv) in anhydrous cyclohexane (B81311) (to achieve a 0.02 M concentration).

  • Reflux the mixture under a nitrogen atmosphere for the time required for the specific substrate (typically 6 hours).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Method B: Et3B Initiator

  • Prepare a solution of the O-benzyl oxime ether (1.0 equiv) and Bu3SnH (1.5 equiv) in anhydrous toluene (to achieve a 0.02 M concentration).

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add triethylborane (Et3B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (typically 3 hours).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for MgBr2·OEt2-Mediated Diastereoselective Mukaiyama Aldol Reaction

This protocol is a general procedure for the diastereoselective Mukaiyama aldol reaction.

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add MgBr2·OEt2 (1.5 - 2.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve the silyl enol ether (1.2 equiv) in anhydrous CH2Cl2.

  • Add the silyl enol ether solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Factors_Affecting_Diastereoselectivity center Diastereoselectivity (d.r.) catalyst Catalyst (Chiral vs. Achiral, Ligands) catalyst->center solvent Solvent (Polarity, Coordinating Ability) solvent->center temperature Temperature (Low T often better) temperature->center substrate Substrate (Steric & Electronic Effects) substrate->center

References

Catalyst selection for efficient "2-Azaspiro[4.5]decan-3-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Azaspiro[4.5]decan-3-one, a valuable scaffold in drug discovery. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound and related spiro-γ-lactams?

A1: The synthesis of spiro-γ-lactams, including this compound, often employs transition metal catalysts. Palladium-based catalysts, such as Pd(OAc)₂, are frequently used in domino reactions to construct the spirocyclic framework.[1] Additionally, methods involving N-heterocyclic carbene (NHC) catalysis have been developed for the asymmetric synthesis of azaspiro[4.5]decanes. For specific transformations, tandem reactions promoted by reagents like triflic anhydride (B1165640) (Tf₂O) can be utilized to activate amide substrates for cyclization.[2]

Q2: What are the key challenges in synthesizing spiro-γ-lactams like this compound?

A2: A primary challenge is controlling the stereochemistry at the spirocyclic center. Achieving high diastereoselectivity and enantioselectivity often requires careful selection of chiral catalysts or auxiliaries. Other challenges include managing steric hindrance around the spiro carbon, which can lead to lower reaction rates and yields, and the potential for side reactions such as polymerization or the formation of undesired regioisomers. Purification of the final product can also be complex due to the polarity and structural similarity to byproducts.

Q3: How can I improve the yield and selectivity of my this compound synthesis?

A3: To improve yield and selectivity, consider the following:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, varying the phosphine (B1218219) ligand can significantly impact efficiency and selectivity.

  • Solvent and Temperature Optimization: The reaction medium and temperature play a crucial role. A solvent screen should be performed to identify the optimal conditions for solubility and reactivity. Temperature adjustments can help control the reaction rate and minimize side product formation.

  • Substrate Protection: If your starting materials contain sensitive functional groups, protecting them prior to the spirocyclization can prevent unwanted side reactions.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity, as impurities can poison the catalyst or lead to side reactions.

Q4: Are there any catalyst-free methods for synthesizing spiro-γ-lactams?

A4: Yes, catalyst-free methods have been developed for the synthesis of certain spiro-γ-lactam derivatives. One such approach involves a multi-component Ugi cascade reaction, which can proceed without a catalyst to form complex spiro-γ-lactam structures.[3] These methods offer advantages in terms of cost and reduced metal contamination in the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials or reagents. 4. Insufficient reaction time.1. Use a fresh batch of catalyst or activate the catalyst prior to use. 2. Optimize the reaction temperature; some reactions require heating while others proceed at room temperature. 3. Purify starting materials and ensure reagents are anhydrous and of high purity. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Products/Byproducts 1. Lack of regioselectivity or stereoselectivity. 2. Competing side reactions (e.g., dimerization, polymerization). 3. Decomposition of starting materials or product.1. Screen different catalysts, ligands, or chiral auxiliaries to improve selectivity. 2. Adjust reactant concentrations or the rate of addition of one reactant to favor the desired pathway. 3. Lower the reaction temperature and ensure an inert atmosphere to prevent degradation.
Difficulty in Product Purification 1. Product is highly polar. 2. Product co-elutes with starting materials or byproducts. 3. Product is an oil and does not crystallize.1. Use reverse-phase chromatography or ion-exchange chromatography for highly polar compounds. 2. Modify the column chromatography conditions (e.g., different solvent system, gradient elution) or consider derivatization of the product to facilitate separation. 3. Attempt to form a salt of the product to induce crystallization or use alternative purification techniques like preparative HPLC.

Data Presentation

The following table summarizes typical quantitative data for different catalytic approaches to synthesizing azaspiro[4.5]decane derivatives. Note that specific conditions will vary depending on the exact substrates and desired product.

Catalytic System Typical Yield (%) Typical Reaction Time (h) Key Advantages Reference
Pd(OAc)₂/PPh₃Good to Excellent6 - 24One-step formation of multiple C-C bonds.[1]
NHC-Catalyzed [5+1] AnnulationUp to 85%16High enantioselectivity (up to 99% ee).[4]
Tf₂O/TfOH PromotionModerate to Good1 - 3Rapid synthesis from readily available amides.[2]
Gold and Palladium Relay Catalysis31 - 97%Not SpecifiedHigh diastereoselectivity (up to >20:1 dr).[5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Domino Synthesis of Azaspiro[4.5]decane Scaffolds

This protocol is adapted from a general method for the synthesis of diazaspiro[4.5]decane derivatives and may require optimization for this compound.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the starting yne-en-yne substrate, aryl halide, Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the appropriate anhydrous solvent (e.g., toluene) and a base (e.g., K₂CO₃).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Initialization cluster_screening Catalyst Screening cluster_optimization Optimization cluster_end Final Product start Define Substrates and Target Product catalyst Select Catalyst and Ligand Set start->catalyst reaction Run Small-Scale Reactions catalyst->reaction analysis Analyze Yield and Selectivity (TLC, LC-MS, NMR) reaction->analysis analysis->start No Promising Results conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) analysis->conditions Promising Results? conditions->reaction Re-screen scaleup Scale-up Synthesis conditions->scaleup Optimized purification Purification and Characterization scaleup->purification finish Isolated this compound purification->finish

Caption: Workflow for catalyst screening and optimization.

Troubleshooting Decision Tree for Low Yield

troubleshooting_workflow start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are starting materials and reagents pure and dry? check_catalyst->check_reagents Yes new_catalyst Use fresh or activated catalyst check_catalyst->new_catalyst No check_conditions Are reaction conditions (temperature, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials and dry reagents check_reagents->purify_reagents No optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions No re_run Re-run reaction check_conditions->re_run Yes optimize_conditions->re_run purify_reagents->re_run new_catalyst->re_run

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 2-Azaspiro[4.5]decan-3-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Azaspiro[4.5]decan-3-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bicyclic organic compound featuring a spiro structure that incorporates a nitrogen atom.[1] It is also commonly known as Gabapentin-lactam, as it is a known impurity that can form from the intramolecular cyclization of the drug Gabapentin.[1][2] The molecule contains a carbonyl group, making it a lactam.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a white solid with a melting point in the range of 84-89 °C.[3] It has moderate to high polarity due to the presence of the nitrogen and carbonyl functional groups.[1] For a summary of its key properties, please refer to Table 1.

Q3: What are the common impurities I might encounter during its synthesis or purification?

A3: The impurity profile largely depends on the synthetic route. If originating from Gabapentin, unreacted Gabapentin is a primary impurity.[2] Other potential impurities can include derivatives like 2-Nitroso-2-azaspiro[4.5]decan-3-one, which is a nitrosamine (B1359907) impurity of regulatory concern, and other synthesis-related side products.[4]

Q4: In which solvents is this compound typically soluble?

A4: Due to its moderately polar structure, this compound is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons or water.[1][5] Solvents such as ethanol, methanol, acetone, and acetonitrile (B52724) are likely good candidates for dissolution.[5] Empirical testing is always recommended to determine the optimal solvent for a specific application like chromatography or recrystallization.

Q5: What are the most common purification strategies for this class of compounds?

A5: The most common purification techniques for moderately polar, neutral organic compounds like this compound and its derivatives are silica (B1680970) gel column chromatography and recrystallization. For more challenging separations, reversed-phase high-performance liquid chromatography (HPLC) can be employed.[6] If the crude mixture contains acidic or basic impurities (like residual Gabapentin), a preliminary acid-base extraction can be highly effective.

Troubleshooting Purification Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low or no recovery of the target compound after column chromatography.

  • Question: I ran a silica gel column but recovered very little of my product. Where did it go?

  • Answer: There are several possibilities:

    • Compound is still on the column: The mobile phase may not have been polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if the compound elutes.

    • Incorrect Mobile Phase Selection: The compound may have eluted much earlier than expected with the solvent front if the mobile phase was too polar. Always perform a thin-layer chromatography (TLC) analysis of your crude material in various solvent systems before attempting column chromatography to determine the optimal mobile phase.

    • Compound Degradation: Although generally stable, some derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated (neutral) silica or an alternative stationary phase like alumina.

Problem 2: The target compound co-elutes with an impurity.

  • Question: I am unable to separate my product from a persistent impurity using column chromatography. What should I do?

  • Answer: This is a common challenge indicating that the impurity has a similar polarity to your product.

    • Optimize the Mobile Phase: Try a different solvent system. Instead of a simple two-solvent mixture (e.g., Ethyl Acetate/Hexane), consider a three-component system or switch to completely different solvents (e.g., Dichloromethane/Methanol). A shallower gradient during elution can also improve separation.

    • Change the Stationary Phase: If normal-phase (silica) chromatography fails, consider switching to reversed-phase chromatography (e.g., C18 silica). This separates compounds based on hydrophobicity rather than polarity and can be very effective for resolving difficult mixtures.[6]

    • Attempt Recrystallization: If the product is a solid and has a purity of >90%, recrystallization can be an excellent method to remove the final traces of impurities.

Problem 3: The compound fails to crystallize during recrystallization.

  • Question: I have my purified compound in solution, but it won't crystallize upon cooling. It just forms an oil. What can I do?

  • Answer: "Oiling out" is a common issue in recrystallization.

    • Solvent Choice is Critical: The solvent may be too good, keeping the compound dissolved even at low temperatures. Try a solvent system where the compound is only sparingly soluble at room temperature but fully soluble when hot. You may need to use a binary solvent system (one "good" solvent and one "poor" solvent).

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch if available.

    • Concentrate the Solution: There may be too much solvent. Slowly evaporate some of the solvent and attempt to cool the solution again.

    • Purity is Too Low: If significant impurities are present, they can inhibit crystal lattice formation. You may need to perform another chromatographic step before attempting recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₅NO [1][3][7]
Molecular Weight 153.22 g/mol [3][7]
Appearance White solid [3]
Melting Point 84-89 °C [3]
Boiling Point 181 °C @ 13 mmHg [3]
Topological Polar Surface Area 29.1 Ų [7]
XLogP3 1.5 [7]

| Common Synonyms | Gabapentin-lactam, Gabapentin Impurity A |[1][2][7] |

Table 2: General Solubility Characteristics for Purification

Solvent Class Example Solvents Expected Solubility Purification Application
Nonpolar Hydrocarbons Hexane, Heptane Low Eluent (as weak solvent), Recrystallization (as anti-solvent)
Ethers Diethyl Ether Low to Moderate Eluent, Recrystallization
Chlorinated Solvents Dichloromethane (DCM) Good Eluent, Sample Loading
Esters Ethyl Acetate (EtOAc) Good Eluent (as strong solvent)
Ketones Acetone High Recrystallization (as "good" solvent), Sample Loading
Alcohols Methanol (MeOH), Ethanol High Eluent (as very strong solvent), Recrystallization

| Aqueous | Water | Low | Liquid-liquid extraction |

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from prior TLC analysis (e.g., 20% Ethyl Acetate in Hexane).

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (a "gradient") to elute more polar components (e.g., increase to 30%, 40%, 50% Ethyl Acetate).

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point could be an Ethyl Acetate/Hexane mixture.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent. The final product's purity can be checked by melting point analysis or HPLC/NMR.[2]

Visualizations

Purification_Workflow cluster_main General Purification Workflow Crude Crude Product Primary_Purification Primary Purification (e.g., Column Chromatography) Crude->Primary_Purification Purity_Check1 Purity Assessment (TLC / HPLC) Primary_Purification->Purity_Check1 Secondary_Purification Secondary Purification (e.g., Recrystallization) Purity_Check1->Secondary_Purification Purity < Target Purity_Check2 Final Purity Check (HPLC / NMR / MP) Purity_Check1->Purity_Check2 Purity ≥ Target Secondary_Purification->Purity_Check2 Final_Product Pure Product Purity_Check2->Final_Product

Caption: A typical workflow for purifying this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Impure Fractions Start Post-Purification Analysis Impurity_ID Identify Impurity (e.g., NMR, MS) Start->Impurity_ID Purity Low Strategy Select Remediation Strategy Impurity_ID->Strategy Rechromatograph Re-run Column (New Conditions) Strategy->Rechromatograph Polarity Similar Recrystallize Recrystallize (Solvent Screen) Strategy->Recrystallize Solid >90% Pure Extraction Acid-Base Extraction Strategy->Extraction Acidic/Basic Impurity Recheck Re-assess Purity Rechromatograph->Recheck Recrystallize->Recheck Extraction->Recheck Success Pure Product Recheck->Success Purity OK Failure Further Troubleshooting Recheck->Failure Purity Still Low

Caption: A decision tree for troubleshooting impure purification fractions.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Azaspiro[4.5]decan-3-one, also known as Gabapentin Lactam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a spirocyclic lactam, notably identified as a primary degradation product of the active pharmaceutical ingredient, Gabapentin.[1] Understanding its solubility is crucial for researchers in drug development and formulation to control its presence in final products and for scientists studying its chemical and biological properties. Challenges in achieving desired concentrations in aqueous or organic media can hinder experimental progress and lead to unreliable results.

Q2: What are the known solubility properties of this compound?

A2: Based on available data, this compound is a white solid with a melting point of approximately 84-89 °C.[2] Its solubility varies significantly across different solvents. It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, and sparingly soluble in aqueous buffers like phosphate-buffered saline (PBS).

Q3: I am struggling to dissolve this compound in my aqueous buffer. What are my options?

A3: If you are facing difficulties dissolving this compound in an aqueous buffer, several strategies can be employed. These include the use of co-solvents, pH adjustment, or more advanced techniques like cyclodextrin (B1172386) complexation or creating a solid dispersion. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any constraints on the composition of the solution.

Q4: Can temperature be used to increase the solubility?

A4: While increasing the temperature can enhance the solubility of many compounds, its effect on this compound should be approached with caution. As a lactam, it may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to first explore other solubility enhancement techniques. If heating is necessary, it should be done for the shortest possible time and the stability of the compound in the solution should be verified.

Q5: Are there any known incompatibilities with common excipients?

A5: Studies on the parent compound, Gabapentin, have shown that certain excipients can influence the rate of lactam formation.[3] While specific incompatibility studies for this compound are not widely available, it is prudent to be mindful of potential interactions, especially in complex formulations. When in doubt, performing compatibility studies with your specific excipients is recommended.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative solubility data for this compound in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble up to 40 mg/mL[2][4][5][6]
EthanolSoluble at ≥ 10 mg/mL[3]
Phosphate-Buffered Saline (PBS) pH 7.2Sparingly soluble (1-10 mg/mL)[3]
AcetonitrileA solution of 100 µg/mL is commercially available[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not dissolve in aqueous buffer Low intrinsic aqueous solubility.1. Co-solvency: Introduce a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to the buffer. Start with a small percentage and incrementally increase until the compound dissolves. 2. pH Adjustment: Although data is limited, the solubility of lactams can be pH-dependent. Cautiously adjust the pH of your buffer to see if it improves solubility. Monitor compound stability. 3. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex and enhance aqueous solubility.
Precipitation occurs after initial dissolution The solution is supersaturated. This can happen when a stock solution in a good solvent (like DMSO) is diluted into a poor solvent (like an aqueous buffer).1. Optimize Dilution: When diluting a stock solution, add the stock solution to the buffer with vigorous stirring. 2. Reduce Final Concentration: The desired final concentration may be above the solubility limit in the final solvent system. Try working with a lower concentration. 3. Use a Stabilizer: Surfactants (at low concentrations) or polymers can sometimes help stabilize a supersaturated solution.
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of the assay medium.1. Confirm Solubility in Assay Medium: Determine the solubility of this compound directly in your final assay medium, including all components. 2. Prepare Fresh Solutions: Always prepare fresh solutions before each experiment to avoid issues with compound degradation or precipitation over time. 3. Filter Solutions: Before use, filter your stock solutions through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
Suspected compound degradation The lactam ring may be susceptible to hydrolysis, especially under harsh pH or temperature conditions.1. Control Experimental Conditions: Maintain a neutral pH and avoid excessive heating. 2. Stability Check: Analyze your solution over time using a suitable analytical method (e.g., HPLC) to check for the appearance of degradation products.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To increase the solubility of this compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvent (e.g., Ethanol, Propylene Glycol, or PEG 400)

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, etc., co-solvent:buffer).

  • Add an excess amount of this compound to a known volume of each co-solvent/buffer mixture in separate vials.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water or aqueous buffer

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Seal the vials and stir the mixtures at a constant temperature for 24-48 hours.

  • After reaching equilibrium, filter the samples through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A common solvent in which both the compound and carrier are soluble (e.g., methanol (B129727) or ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a suitable temperature.

  • A thin film or solid mass will be formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • The dissolution rate of the prepared solid dispersion can then be compared to that of the pure compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategy Selection cluster_protocol Experimental Execution cluster_analysis Analysis and Outcome start Poor Solubility of This compound cosolvency Co-solvency start->cosolvency Choose a method based on experimental constraints ph_adjustment pH Adjustment start->ph_adjustment Choose a method based on experimental constraints complexation Cyclodextrin Complexation start->complexation Choose a method based on experimental constraints solid_dispersion Solid Dispersion start->solid_dispersion Choose a method based on experimental constraints protocol Follow Selected Experimental Protocol cosolvency->protocol ph_adjustment->protocol complexation->protocol solid_dispersion->protocol analysis Quantify Solubility/ Dissolution Rate protocol->analysis success Solubility Goal Achieved analysis->success Yes troubleshoot Troubleshoot/Optimize analysis->troubleshoot No troubleshoot->start Re-evaluate Strategy

Caption: A logical workflow for addressing the solubility challenges of this compound.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution insoluble Insoluble Compound (Aggregated State) enhancer Solubility Enhancer (e.g., Co-solvent, Cyclodextrin) insoluble->enhancer interacts with soluble Solubilized Compound (Molecularly Dispersed) enhancer->soluble facilitates transition to

Caption: A simplified diagram illustrating the mechanism of solubility enhancement.

References

Preventing the degradation of "2-Azaspiro[4.5]decan-3-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Azaspiro[4.5]decan-3-one to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary degradation concern?

A1: this compound, also known as Gabapentin (B195806) Lactam, is a spiro-lactam.[1][2] The primary stability concern is its formation as a degradation product from Gabapentin through an intramolecular dehydration reaction (lactamization).[2][3] However, the lactam ring itself can be susceptible to degradation, primarily through hydrolysis, which would open the ring structure.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration at 2-8°C is recommended.[1] It is crucial to keep the container tightly closed to protect it from moisture.[4]

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can promote the degradation of spiro-lactams, including:

  • Moisture: The presence of water can facilitate hydrolysis of the lactam ring.[2]

  • High Temperatures: Elevated temperatures can increase the rate of degradation.[3]

  • Presence of Strong Oxidizing Agents: These can potentially lead to oxidative degradation of the molecule.[4]

  • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactam.

Q4: I am observing the formation of this compound in my Gabapentin formulation. What could be the cause?

A4: The formation of this compound from Gabapentin is a known degradation pathway.[2] This lactamization is often accelerated by:

  • High Humidity: Moisture can facilitate the intramolecular dehydration reaction.[2]

  • Elevated Temperatures: Heat provides the energy for the cyclization reaction.

  • Incompatible Excipients: Certain excipients, such as hydroxypropyl-beta-cyclodextrin (HP-beta-CD), sulfobutyl-beta-cyclodextrin (SBE-beta-CD), lactose, and PVP K30, have been shown to negatively impact Gabapentin's stability and promote the formation of its lactam.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis of stored this compound. Hydrolytic degradation (ring-opening) due to moisture exposure.Store the compound in a desiccator or under an inert atmosphere. Ensure containers are tightly sealed.
Oxidative degradation from exposure to air or incompatible materials.Store under an inert gas (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents.
Loss of compound purity over time, even under recommended storage. Inadequate sealing of the container, leading to moisture or air ingress.Re-evaluate the container's integrity. Consider transferring to a new, high-quality container with a secure seal.
Inconsistent storage temperature.Use a calibrated refrigerator or freezer with temperature monitoring to ensure consistent conditions.
Formation of this compound in a Gabapentin formulation. Presence of incompatible excipients.Review the formulation for excipients known to promote lactamization. Consider replacing them with more inert alternatives like mannitol (B672) or trehalose.[2]
High moisture content in the formulation or storage environment.Implement stricter humidity control during manufacturing and storage. Consider the use of desiccants in the packaging.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control.
  • For identification of degradation products, utilize LC-MS.

Protocol 2: Stability Assessment of this compound in a Formulation

This protocol helps to evaluate the stability of the compound within a specific formulation.

1. Sample Preparation:

  • Prepare several batches of the final formulation containing this compound.

2. Stability Chambers:

  • Store the batches under various ICH-recommended stability conditions:
  • Long-term: 25°C / 60% RH
  • Accelerated: 40°C / 75% RH

3. Time Points:

  • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

4. Analysis:

  • At each time point, analyze the samples for the purity of this compound and the presence of any degradation products using a validated HPLC method.
  • Perform other relevant tests such as appearance, dissolution (if applicable), and water content.

Visualizations

A This compound B Ring-Opened Product (Amino Acid) A->B  Hydrolysis (Moisture, Acid/Base) C Oxidized Products A->C  Oxidation (Oxidizing Agents)

Caption: Potential degradation pathways of this compound.

start Start: Stability Issue Observed check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage improper_storage Correct Storage Conditions: - Store at 2-8°C - Use Desiccator - Protect from Light check_storage->improper_storage Improper check_formulation Analyze Formulation (Excipients, pH) check_storage->check_formulation Proper end End: Stability Improved improper_storage->end incompatible_excipients Reformulate: - Replace incompatible excipients - Adjust pH check_formulation->incompatible_excipients Incompatible forced_degradation Conduct Forced Degradation Study check_formulation->forced_degradation Compatible incompatible_excipients->end forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by HPLC / LC-MS neutralize->analyze

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 2-Azaspiro[4.5]decan-3-one and its Oxa-Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-azaspiro[4.5]decan-3-one and its corresponding oxa-analogs, with a primary focus on their physicochemical properties, synthesis, and biological activity as modulators of the M1 muscarinic acetylcholine (B1216132) receptor. This document aims to furnish researchers with the necessary data and methodologies to inform further investigation and development of this promising class of spirocyclic compounds.

Physicochemical Properties

A fundamental comparison of the parent scaffolds, this compound and its direct oxa-analog, 8-oxa-2-azaspiro[4.5]decan-3-one, reveals key differences in their physicochemical properties. These differences, arising from the substitution of a methylene (B1212753) group with an oxygen atom in the piperidine (B6355638) ring, can significantly influence pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound8-Oxa-2-azaspiro[4.5]decan-3-one
Molecular Formula C₉H₁₅NO[1][2]C₈H₁₃NO₂[3]
Molecular Weight 153.22 g/mol [1][2]155.18 g/mol
LogP (Predicted) 1.5[1]-0.3[3]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]41.5 Ų[4]
Hydrogen Bond Donors 1[1]1
Hydrogen Bond Acceptors 1[1]2
Physical Form White solid[2]White crystalline powder

Synthesis and Experimental Protocols

The synthesis of these spirocyclic lactams and their oxa-analogs can be achieved through various synthetic routes. Below are generalized protocols based on established methodologies for related compounds.

General Synthesis of this compound

The synthesis of the this compound core typically involves a multi-step sequence. One common approach is the Thorpe-Ziegler cyclization of a dinitrile precursor.

Experimental Protocol:

  • Preparation of the Dinitrile: Cyclohexanone is reacted with two equivalents of cyanoacetic acid in the presence of a base like piperidine to yield the corresponding dinitrile.

  • Thorpe-Ziegler Cyclization: The resulting dinitrile undergoes intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, to form a β-enaminonitrile.

  • Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the desired this compound.

General Synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one

The introduction of an oxygen atom into the spirocyclic core requires a different synthetic strategy, often involving a key cyclization step with an oxygen-containing precursor. A convenient synthesis has been developed from commercially available reagents.[5]

Experimental Protocol:

  • Starting Materials: The synthesis commences with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[5]

  • Alkylation: The carbonitrile is alkylated with 1-bromo-2-fluoroethane.

  • Cyclization and Hydrolysis: The resulting intermediate undergoes a series of reactions including cyclization and hydrolysis to form the 8-oxa-2-azaspiro[4.5]decan-3-one scaffold.

Biological Activity: M1 Muscarinic Receptor Modulation

Derivatives of both this compound and its oxa-analogs have shown significant activity as M1 muscarinic acetylcholine receptor agonists. The M1 receptor, a G-protein coupled receptor, plays a crucial role in cognitive functions, and its activation is a key therapeutic strategy for Alzheimer's disease.[6][7]

Comparative Biological Data

Direct comparative biological data for the unsubstituted parent compounds is limited in the public domain. However, analysis of their derivatives provides valuable insights into their potential as M1 receptor modulators. Generally, the introduction of the oxygen atom in the oxa-analog can lead to altered binding affinities and selectivities.

Compound DerivativeTargetAssay TypeActivity (Ki or EC50)Reference
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorRadioligand BindingHigh Affinity[8]
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorFunctional Assay (PI Hydrolysis)Partial Agonist[8]
Various 1-oxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorRadioligand BindingKi = 0.47 - 12.1 nM[9]
M1 Muscarinic Receptor Signaling Pathway

The activation of the M1 muscarinic receptor initiates a signaling cascade that is crucial for neuronal function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (or Agonist) ACh->M1R Binds

M1 Muscarinic Receptor Signaling Pathway
Experimental Protocol: M1 Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the M1 muscarinic receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing M1R) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-NMS) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioligand) Washing->Scintillation Data_Analysis Data Analysis (Calculate Ki values) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human M1 muscarinic receptor.[10]

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled M1 receptor antagonist (e.g., [³H]-N-methylscopolamine or [³H]-NMS) and varying concentrations of the test compound.[10][11]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[10][11]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[10][11]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of this compound and its oxa-analogs reveals distinct physicochemical profiles that can be exploited in drug design. The introduction of an oxygen atom in the spirocyclic core generally increases polarity, which may impact cell permeability and metabolic stability. Both scaffolds have demonstrated potential as M1 muscarinic receptor modulators, a target of high interest for the treatment of cognitive disorders. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

A Comparative Guide to Validating the Purity of Synthesized "2-Azaspiro[4.5]decan-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Azaspiro[4.5]decan-3-one, a critical lactam intermediate and a known impurity (Impurity A) of the active pharmaceutical ingredient, Gabapentin.[1][2] The selection of a suitable analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details and contrasts the predominant methods—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—and explores other potential techniques, supported by experimental data and detailed protocols.

Principle of Purity Validation

The fundamental objective of purity validation is to accurately quantify the analyte of interest and to identify and quantify any impurities present. For this compound, a robust analytical method must be specific, sensitive, linear, accurate, and precise over a defined concentration range.

cluster_workflow General Purity Validation Workflow cluster_methods Analytical Techniques Synthesized Compound Synthesized Compound Sample Preparation Sample Preparation Analytical Method Selection Analytical Method Selection Sample Preparation->Analytical Method Selection Method Validation Method Validation Analytical Method Selection->Method Validation HPLC HPLC Analytical Method Selection->HPLC Primary Choice qNMR qNMR Analytical Method Selection->qNMR Primary Choice Other Techniques Other Techniques Analytical Method Selection->Other Techniques Alternative Data Analysis Data Analysis Method Validation->Data Analysis Purity Determination Purity Determination Data Analysis->Purity Determination

Caption: A generalized workflow for the validation of a synthesized chemical compound's purity.

Comparative Analysis of Key Analytical Techniques

The two primary methods for the quantitative analysis and purity validation of this compound are Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material, without the need for a specific reference standard of the analyte itself.[3]

Advantages:

  • Primary Method: Provides direct measurement of molar concentration.

  • No Reference Standard of Analyte Needed: A single internal standard can be used for multiple analytes.[3]

  • High Specificity: The high resolution of NMR spectra allows for the unambiguous identification and quantification of the target compound, even in the presence of structurally similar impurities.

Limitations:

  • Lower Sensitivity: Compared to HPLC, qNMR generally has a higher limit of detection and quantification.

  • Instrumentation Cost: Requires access to a high-field NMR spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for purity determination. It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

Advantages:

  • High Sensitivity: HPLC methods, especially when coupled with sensitive detectors like UV or mass spectrometry, can achieve very low limits of detection and quantification.

  • Robustness and Versatility: A wide variety of columns and mobile phases can be used to optimize the separation of the analyte from its impurities.

  • Established Methodology: HPLC is a well-established and routinely used technique in quality control laboratories.

Limitations:

  • Requires a Reference Standard: Accurate quantification typically requires a certified reference standard of this compound.

  • Potential for Co-elution: Impurities with similar chromatographic behavior may co-elute with the main peak, leading to inaccurate purity assessment.

Experimental Data and Performance Comparison

A study by Kuz'mina et al. (2021) provides a direct comparison of qNMR and HPLC for the determination of this compound in Gabapentin active pharmaceutical ingredient (API) and drug products.[1][4][5]

ParameterqNMRHPLC
Specificity High, characteristic signals at 2.28 and 3.24 ppm allow for clear identification.[4]High, with appropriate column and mobile phase, impurity A is well-resolved from Gabapentin and other impurities.[4]
Limit of Quantification (LOQ) 10 µg/mL (0.025% w/w relative to Gabapentin).[1]0.03% (w/w) with UV-CAD detection.[4]
Linearity (Correlation Coefficient, r) 0.9997 over a range of 10–253 µg/mL.[4]>0.999 for a concentration range of 0.03% to 0.24%.[4]
Accuracy (Recovery) 98.6% - 101.5%.[4]Not explicitly stated in the comparative study, but typically expected to be within 98-102%.
Repeatability (RSD) 1.807%.[6]Not explicitly stated in the comparative study, but typically <2%.
Intermediate Precision (RSD) 2.551%.[6]Not explicitly stated in the comparative study, but typically <3%.

Experimental Protocols

qNMR Spectroscopy Protocol
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid or another suitable certified reference material.

  • Solvent: Deuterated water (D₂O).

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube and dissolve in a known volume of D₂O.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of the nuclei.

    • Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 16 scans).

  • Data Processing: The spectra are phased and baseline-corrected. The integrals of the characteristic signals of this compound (e.g., at δ 2.28 and 3.24 ppm) and the internal standard are determined.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol
  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or CAD for universal detection of non-chromophoric compounds.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the sample solution into the HPLC system. The retention time and peak area of this compound are recorded.

  • Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, an external standard calibration curve should be prepared using a certified reference standard of this compound.

Alternative Analytical Techniques

While qNMR and HPLC are the most established methods, other techniques can be considered for specific applications.

cluster_primary Primary Methods cluster_alternative Alternative Methods Purity Validation Purity Validation HPLC HPLC Purity Validation->HPLC qNMR qNMR Purity Validation->qNMR GC GC Purity Validation->GC CE CE Purity Validation->CE

References

A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Quantitative Analysis of 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantitative analysis of 2-Azaspiro[4.5]decan-3-one. The content is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to aid in the selection and implementation of these analytical techniques.

Introduction

This compound is a key chemical intermediate and a known impurity in the synthesis of Gabapentin, an active pharmaceutical ingredient (API).[1][2] Accurate quantification of this compound is crucial for quality control and regulatory compliance. Both HPLC and qNMR are powerful analytical techniques for purity assessment and quantification of small molecules.[3] HPLC separates compounds based on their interaction with a stationary phase, while qNMR provides quantitative information based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4][5][6] Cross-validation of these orthogonal methods is essential to ensure the reliability and accuracy of analytical results.[7]

Quantitative Performance Comparison

The following tables summarize the key quantitative performance characteristics for the analysis of this compound (referred to as Impurity A in some sources) and other relevant small molecules using HPLC and qNMR.

Table 1: Comparison of HPLC and qNMR Performance Characteristics

ParameterHPLC (with UV Detection)qNMRKey Considerations
Principle Comparative method based on separation and detection.[4]Direct, primary method based on signal intensity proportional to molar concentration.[4][5]qNMR is a primary ratio method, potentially eliminating the need for a specific reference standard of the analyte.[8]
Accuracy High, but can be influenced by the response factors of impurities.[4]High, provides an absolute purity value.[4]Discrepancies can arise if impurities have different UV response factors in HPLC.[4]
Precision (%RSD) Very good, with Relative Standard Deviations (RSD) typically < 2%.[9][10]Excellent, with low RSD.[4]Both methods demonstrate high precision.[11]
Linearity (R²) Excellent, typically ≥ 0.999.[10][12]Excellent, typically ≥ 0.999.[1][13]Both techniques show strong linearity over a defined concentration range.
Limit of Detection (LOD) Generally in the µg/mL to ng/mL range.[9][14][13][15]Typically in the µg/mL range.[1][14][13]HPLC often offers lower limits of detection.
Limit of Quantitation (LOQ) Generally in the µg/mL to ng/mL range.[9][14][13][15]Typically in the µg/mL range.[1][14][13]For this compound, the qNMR LOQ was found to be 10 µg/mL.[1][2]
Reference Standard Requires a certified reference standard of the analyte.Requires a certified internal standard of a different, stable, and non-interfering compound.[16]The need for a specific analyte reference standard is a key difference.[16]

Table 2: Validation Data for the Quantification of this compound (Impurity A) by qNMR [1][2]

Validation ParameterResult
Limit of Quantitation (LOQ) 10 µg/mL (0.025% by weight relative to Gabapentin)
Analytical Range 10–253 µg/mL (0.025–0.63% by weight relative to Gabapentin)
Linearity (Correlation Coefficient) ≥ 0.999
Accuracy (Recovery) Confidence interval included 100%
Precision (Repeatability) RSD ≤ 1.5%
Intermediate Precision RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using qNMR and a general protocol for HPLC are provided below.

This protocol is based on the validated method for the determination of this compound in Gabapentin.[1][2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid is a suitable internal standard.

  • Sample Preparation:

    • Accurately weigh about 40 mg of the Gabapentin sample containing this compound and 10 mg of the maleic acid internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 1 mL) of a suitable deuterated solvent, such as D₂O.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

    • The use of a 90° pulse angle is recommended.

    • To improve the signal-to-noise ratio, a sufficient number of scans should be acquired.[17]

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals for this compound (e.g., δ 3.24 ppm) and the internal standard (e.g., maleic acid).[1][2]

    • The concentration of this compound is calculated using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Pstandard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

This is a general protocol that can be adapted for the analysis of this compound, based on methods for similar compounds.[9][10][15][18]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[18]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][18]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10] The composition can be delivered isocratically or as a gradient.

    • Flow Rate: Typically 1.0 mL/min.[10][18]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.[9][18]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: Typically 10-20 µL.[18]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., mobile phase).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the sample in a suitable solvent.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Cross-Validation Workflow and Data Comparison

Cross-validation ensures that both HPLC and qNMR methods produce comparable and reliable results.[7]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification cluster_comp Data Comparison cluster_result Outcome Sample Single Batch of This compound Prep_HPLC Prepare for HPLC (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_qNMR Prepare for qNMR (Dissolve with Internal Standard) Sample->Prep_qNMR HPLC HPLC Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Quant_HPLC Purity Calculation (External Standard Calibration) HPLC->Quant_HPLC Quant_qNMR Purity Calculation (Internal Standard Method) qNMR->Quant_qNMR Compare Compare Results (% Difference) Quant_HPLC->Compare Quant_qNMR->Compare Pass Methods are Cross-Validated Compare->Pass Difference ≤ Acceptance Criteria (e.g., ±5%) Fail Investigate Discrepancy Compare->Fail Difference > Acceptance Criteria

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

A study comparing the quantification of this compound in Gabapentin APIs and capsules using both ¹H-qNMR and HPLC showed comparable results, confirming the utility of both methods for quality control.[2]

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quantitative analysis of this compound.

  • HPLC is a highly sensitive and precise technique, making it well-suited for detecting trace-level impurities. However, it requires a specific certified reference standard for the analyte.

The choice between the two techniques will depend on factors such as the availability of reference standards, required sensitivity, and the specific goals of the analysis. For comprehensive quality control, employing HPLC for routine analysis and qNMR as an orthogonal, primary method for validation and reference provides a powerful and reliable analytical strategy.

References

Comparative Analysis of the Biological Activities of 2-Azaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decan-3-one scaffold is a unique three-dimensional structure that has garnered interest in medicinal chemistry for its potential as a core component of novel therapeutic agents. This guide provides a comparative overview of the reported biological activities of various derivatives of this spirocyclic compound, with a focus on anticancer and antiviral properties. The information presented is based on available experimental data to aid researchers in drug discovery and development.

Overview of Biological Activities

Derivatives of the broader azaspiro[4.5]decane class have shown a wide range of biological activities, including acting as M1 muscarinic agonists, sigma-1 receptor ligands, and inhibitors of enzymes like RIPK1, TYK2, and JAK1. Specifically for the this compound core and its closely related analogs, research has primarily highlighted potential applications in oncology and virology. The structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the development of targeted therapies.

Comparative Biological Data

While comprehensive comparative studies on a wide range of this compound derivatives are limited, data from various sources on related structures provide valuable insights into their potential efficacy. The following tables summarize the in vitro activities of representative derivatives against cancer cell lines and viruses.

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
7 HCT-11692.2[1]
9 HCT-116120.1[1]
14 HCT-116105.5[1]
18 HCT-116110.8[1]
19 HCT-11698.7[1]
14 PC-3> 250[1]
18 PC-3> 250[1]

Note: The above data is for 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally related to the this compound core.

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E

CompoundEC50 (µM)Reference
7m >100
7n >100
8k 28
8l 18
8m 8.1
8n 5.5
8p 6.1

Note: The above data is for 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are structurally related to the this compound core.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the biological activities of the compounds listed above.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[1][4]

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing different concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • EC50 Determination: Count the number of plaques at each compound concentration and calculate the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise mechanisms of action for many this compound derivatives are still under investigation. However, related compounds have been shown to modulate various signaling pathways critical for cell survival and proliferation. For instance, some anticancer agents target pathways involving key kinases.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound Dilution Series Incubate Incubate Kinase with Compound Compound->Incubate Kinase Kinase Solution Kinase->Incubate Substrate Substrate & ATP Solution Initiate Initiate Reaction with Substrate/ATP Substrate->Initiate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Product Formation (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis (IC50) Detect->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data on related structures suggest potential for development as both anticancer and antiviral drugs. Further research, including comprehensive structure-activity relationship (SAR) studies and investigation into the specific molecular targets and signaling pathways, is necessary to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct further investigations in this exciting field.

References

Benchmarking the Anticonvulsant Activity of 2-Azaspiro[4.5]decan-3-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of various analogs of 2-Azaspiro[4.5]decan-3-one. The data presented is compiled from preclinical screening studies and aims to offer an objective resource for researchers in the field of epilepsy treatment and anticonvulsant drug development. The information is based on established in vivo models of seizure, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[1][2] Neurotoxicity, a critical factor in the development of central nervous system drugs, was also assessed using the rotorod test.

Comparative Anticonvulsant Efficacy and Neurotoxicity

The anticonvulsant potential of several N-phenylamino and N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione has been evaluated.[3][4][5][6] The following tables summarize the quantitative data from these studies, presenting the median effective dose (ED50) in the MES and scPTZ screens, and the median toxic dose (TD50) from the rotorod test. The Protective Index (PI = TD50/ED50) is also included where data is available, offering a measure of the compound's margin of safety.

Table 1: Anticonvulsant Activity of N-Phenylamino Derivatives of 2-Azaspiro[4.5]decane-1,3-dione

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI)Reference
N-(4-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione [VIII]InactivePotentNot ReportedNot Applicable[4]
N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione [VIII]InactivePotentNot ReportedNot Applicable[4]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (12)Potent (mice & rats)Not ReportedNot ReportedNot Reported[3]
N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (13)Potent (mice & rats)Not ReportedNot ReportedNot Reported[3]

Table 2: Anticonvulsant Activity of N-Benzyl Derivatives of 2-Azaspiro[4.5]decane-1,3-dione

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI)Reference
N-benzyl-2-azaspiro[4.5]decane-1,3-dione (2a)Less ActiveLess ActiveNot ReportedNot Applicable[6]
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione [XI]100 mg/kgInactiveNot ReportedNot Applicable[5]

Note: "Potent" indicates that the compound showed significant activity in the respective screen, but the exact ED50 value was not provided in the abstract. "Inactive" or "Less Active" indicates a lack of significant anticonvulsant effect at the tested doses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs. These protocols are synthesized from established practices in preclinical anticonvulsant drug screening.[7][8][9]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7]

  • Animals: Male albino mice (20-30 g) or Sprague-Dawley rats (150-200 g) are commonly used.[7][8] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.[8]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the electroshock to ensure peak effect.

    • A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the animal's eyes to minimize discomfort.[7]

    • Corneal electrodes are placed, and a 60 Hz alternating current is delivered for 0.2 seconds (50 mA for mice, 150 mA for rats).[7][10]

    • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[7]

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[8] The ED50, the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for absence and/or myoclonic seizures and evaluates a compound's ability to raise the seizure threshold.[1][11]

  • Animals: Male CF-1 mice are commonly used.[12]

  • Procedure:

    • The test compound or vehicle is administered at a specific time point before the injection of pentylenetetrazole (PTZ).

    • A dose of PTZ sufficient to induce seizures (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the midline of the neck.[12]

    • Animals are placed in individual observation cages and observed for 30 minutes.[12]

  • Endpoint: The absence of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw, is considered protection.[12] The ED50 is calculated as the dose that protects 50% of the animals.

Rotorod Neurotoxicity Test

This test is used to assess motor impairment and potential neurotoxic effects of a compound.

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Animals are trained to stay on the rotating rod.

    • After administration of the test compound or vehicle, animals are placed on the rod, which rotates at a constant speed.

    • The time the animal remains on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., one minute) is indicative of motor impairment. The TD50, the dose causing motor impairment in 50% of the animals, is calculated.

Visualized Workflows and Pathways

To better illustrate the processes involved in anticonvulsant drug discovery and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Preclinical Anticonvulsant Drug Discovery Workflow A Compound Synthesis (this compound Analogs) B Primary Screening A->B C MES Test (Generalized Tonic-Clonic Seizures) B->C D scPTZ Test (Absence Seizures) B->D E Neurotoxicity Screen (Rotorod Test) C->E D->E F Secondary Screening (Dose-Response, Efficacy) E->F Active & Non-toxic Compounds G Lead Optimization F->G G cluster_1 Postulated Mechanism of Action at GABA(A) Receptor Analog This compound Analog GABA_A GABA(A) Receptor Analog->GABA_A Binds to receptor Ion_Channel Chloride Ion Channel GABA_A->Ion_Channel Modulates channel opening Neuronal_Inhibition Increased Neuronal Inhibition (Anticonvulsant Effect) Ion_Channel->Neuronal_Inhibition Increases Cl- influx

References

Spectroscopic Journey: A Comparative Analysis of 2-Azaspiro[4.5]decan-3-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of the molecular transformations from starting materials to the final product is paramount. This guide provides a detailed spectroscopic comparison of the lactam 2-Azaspiro[4.5]decan-3-one with its key precursors, cyclohexanone (B45756) and 1-(cyanomethyl)cyclohexanecarbonitrile (B22693). By examining the characteristic changes in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can gain valuable insights into the structural evolution during the synthesis.

A Common Synthetic Pathway

The synthesis of this compound, a key intermediate and a known impurity in the synthesis of the anticonvulsant drug Gabapentin, often commences with the readily available cyclohexanone. A typical synthetic route involves the formation of 1-(cyanomethyl)cyclohexanecarbonitrile, followed by hydrolysis and subsequent intramolecular cyclization to yield the target lactam. This multi-step process offers distinct spectroscopic milestones that confirm the progression of the reaction.

Synthesis_Workflow Cyclohexanone Cyclohexanone Dinitrile 1-(Cyanomethyl)cyclohexane- carbonitrile Cyclohexanone->Dinitrile Strecker or similar synthesis AminoAcid 1-(Aminomethyl)cyclohexane- acetic Acid Dinitrile->AminoAcid Hydrolysis Lactam This compound AminoAcid->Lactam Intramolecular Cyclization

Caption: Synthetic workflow from Cyclohexanone to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for comparison and are instrumental in monitoring the reaction progress and verifying the identity and purity of the synthesized compounds.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group
Cyclohexanone ~1715 (strong, sharp)C=O (ketone)[1][2]
~2940, ~2860C-H (alkane)
1-(Cyanomethyl)cyclohexanecarbonitrile ~2245 (medium)C≡N (nitrile)
~2935, ~2860C-H (alkane)
This compound ~3200 (broad)N-H (amide)
~1680 (strong)C=O (amide/lactam)
~2930, ~2850C-H (alkane)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmMultiplicityAssignment
Cyclohexanone ~2.3m4H, -CH₂-C=O
~1.8m4H, -CH₂-
~1.7m2H, -CH₂-
1-(Cyanomethyl)cyclohexanecarbonitrile ~2.9s2H, -CH₂-CN
~1.8-1.6m10H, Cyclohexane ring
This compound ~7.0 (broad)s1H, -NH-
~3.24s2H, -CH₂-N-[3]
~2.28s2H, -CH₂-C=O[3]
~1.7-1.3m10H, Cyclohexane ring
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmAssignment
Cyclohexanone ~212C=O
~42-CH₂-C=O
~27-CH₂-
~25-CH₂-
1-(Cyanomethyl)cyclohexanecarbonitrile ~122-C≡N
~40Quaternary C
~34-CH₂- (cyclohexane)
~25-CH₂- (cyclohexane)
~24-CH₂-CN
This compound ~177C=O (amide)
~50-CH₂-N-
~45Quaternary C
~38-CH₂-C=O
~35-CH₂- (cyclohexane)
~25-CH₂- (cyclohexane)
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Cyclohexanone 9883, 70, 55, 42
1-(Cyanomethyl)cyclohexanecarbonitrile 148121, 108, 94, 81
This compound 153125, 112, 96, 83, 67[4]

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound from cyclohexanone is outlined below. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile

This transformation can be achieved via a Strecker-type synthesis. A typical procedure involves the reaction of cyclohexanone with an alkali metal cyanide (e.g., sodium cyanide) and a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride) in a suitable solvent. Alternatively, a reaction with malononitrile (B47326) followed by a Michael addition of cyanide can be employed.

Dinitrile_Synthesis Start Cyclohexanone + NaCN + NH4Cl Reaction Reaction in suitable solvent Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Product 1-(Cyanomethyl)cyclohexane- carbonitrile Workup->Product

Caption: General workflow for the synthesis of the dinitrile intermediate.

Synthesis of this compound

The conversion of 1-(cyanomethyl)cyclohexanecarbonitrile to the final lactam product involves the hydrolysis of one or both nitrile groups to a carboxylic acid and an amine, followed by an intramolecular cyclization. This is often achieved by heating the dinitrile in the presence of a strong acid or base.

Lactam_Formation Dinitrile 1-(Cyanomethyl)cyclohexane- carbonitrile Hydrolysis Acid or Base Catalyzed Hydrolysis Dinitrile->Hydrolysis Cyclization Intramolecular Cyclization (Heat) Hydrolysis->Cyclization Lactam This compound Cyclization->Lactam

Caption: General workflow for the hydrolysis and cyclization to the lactam.

Conclusion

The spectroscopic data presented provides a clear and objective comparison between this compound and its precursors. The distinct shifts in IR absorptions, NMR signals, and mass spectral fragmentation patterns serve as reliable markers for each stage of the synthesis. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient and accurate characterization of this important class of compounds.

References

A Comparative Evaluation of the ADME Properties of 2-Azaspiro[4.5]decan-3-one Derivatives and their Parent Drug, Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Azaspiro[4.5]decan-3-one and its derivatives against its parent drug, Gabapentin. Gabapentin, an amino acid analog, is widely used for the treatment of epilepsy and neuropathic pain. Its lactam, this compound, is a known impurity and a potential derivative that presents a significantly different physicochemical profile, leading to distinct ADME characteristics. Understanding these differences is crucial for the development of new chemical entities based on this spirocyclic scaffold.

Executive Summary

The conversion of Gabapentin to its spiro-lactam derivative, this compound, fundamentally alters its ADME profile. Gabapentin's zwitterionic amino acid structure dictates its absorption via specific transporters, low plasma protein binding, and lack of metabolism. In contrast, the neutral, more lipophilic lactam is predicted to have higher passive permeability, increased plasma protein binding, and potential for metabolism. This guide presents a side-by-side comparison of their ADME parameters, supported by experimental data for Gabapentin and predictive data for its derivative, alongside detailed experimental protocols for key ADME assays.

Data Presentation: Comparative ADME Properties

The following tables summarize the key ADME parameters for Gabapentin and the predicted properties for this compound.

Table 1: Physicochemical Properties

PropertyGabapentinThis compound
Molecular Weight ( g/mol )171.24153.22[1]
XLogP3-1.11.5[1]
Polar Surface Area (Ų)63.329.1[1]
Hydrogen Bond Donors21[1]
Hydrogen Bond Acceptors21[1]

Table 2: Absorption

ParameterGabapentinThis compound (Predicted)
Solubility Freely soluble in water.[2]Moderate to low aqueous solubility.
Permeability Low passive permeability; absorbed via L-amino acid transporter (LAT1).[3]Higher passive permeability due to increased lipophilicity.
Bioavailability Dose-dependent, decreases from ~60% at 900 mg/day to 27% at 4800 mg/day due to transporter saturation.[2][4]Likely higher and more consistent oral bioavailability, not dependent on saturable transporters.

Table 3: Distribution

ParameterGabapentinThis compound (Predicted)
Plasma Protein Binding <3%[4][5]Moderate plasma protein binding is expected due to increased lipophilicity.
Volume of Distribution (Vd) ~58 L[2][5]Potentially lower Vd, but dependent on tissue distribution.

Table 4: Metabolism

ParameterGabapentinThis compound (Predicted)
Metabolic Stability Not metabolized in humans.[5][6]Expected to be more susceptible to metabolism (e.g., hydrolysis of the lactam ring, oxidation) by hepatic enzymes.
Major Metabolites NonePotential for hydroxylated and ring-opened metabolites.

Table 5: Excretion

ParameterGabapentinThis compound (Predicted)
Primary Route of Excretion Renal, as unchanged drug.[2][6]Primarily renal, but may include metabolites.
Elimination Half-life (t½) 5-7 hours.[2]Unknown, but likely different from Gabapentin due to altered clearance mechanisms.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical industry for evaluating the drug-like properties of new chemical entities.

Kinetic Aqueous Solubility Assay

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, which is an important parameter for predicting its oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Sample Preparation: Add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. The concentration of the dissolved compound is determined by LC-MS/MS analysis against a standard curve prepared in the same buffer system.[7][8]

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and to identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4 is used as the transport medium.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): The test compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., 2 hours).

    • Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.

  • Sample Analysis: Samples are taken from the receiver compartment at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.[6][9]

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes such as cytochrome P450s.

Methodology:

  • Reaction Mixture: The test compound (typically at 1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[10][11]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4][5][11]

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

Purpose: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: A RED (Rapid Equilibrium Dialysis) device is used, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation: The test compound is spiked into human plasma at a final concentration of typically 1 µM.

  • Dialysis: 200 µL of the plasma sample is added to one chamber of the RED insert, and 350 µL of PBS (pH 7.4) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking for at least 4 hours to reach equilibrium.

  • Sample Collection: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: The buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of buffer to ensure matrix consistency for LC-MS/MS analysis. The concentrations in both chambers are then determined.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADME assessment of these compounds.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Drug Oral Drug GI Tract GI Tract Oral Drug->GI Tract Ingestion Bloodstream Bloodstream GI Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Distribution to Target Liver Liver Bloodstream->Liver Hepatic Portal Vein Kidney Kidney Bloodstream->Kidney Tissues->Bloodstream Redistribution Liver->Bloodstream Metabolites Metabolites Liver->Metabolites Urine Urine Kidney->Urine

Caption: Overview of the ADME process for an orally administered drug.

Permeability_Workflow start Start: Caco-2 Permeability Assay culture Seed Caco-2 cells on Transwell inserts Culture for 21 days to form monolayer start->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity transport Perform bidirectional transport assay (A-B and B-A) with test compound integrity->transport sampling Collect samples from receiver chambers at time points transport->sampling analysis Quantify compound concentration by LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End: Permeability Classification calculation->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Gabapentin_vs_Lactam cluster_gabapentin Gabapentin (Parent Drug) cluster_lactam This compound (Derivative) G_structure Amino Acid (Zwitterionic) G_absorption Active Transport (LAT1) G_structure->G_absorption L_structure Lactam (Neutral, More Lipophilic) G_structure->L_structure Intramolecular Cyclization G_metabolism No Metabolism G_absorption->G_metabolism G_ppb Low PPB (<3%) G_metabolism->G_ppb L_absorption Passive Diffusion (Predicted) L_structure->L_absorption L_metabolism Metabolized (Predicted) L_absorption->L_metabolism L_ppb Higher PPB (Predicted) L_metabolism->L_ppb

Caption: Key ADME differences between Gabapentin and its lactam derivative.

References

Safety Operating Guide

Proper Disposal of 2-Azaspiro[4.5]decan-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

All chemical waste, including 2-Azaspiro[4.5]decan-3-one and any materials contaminated with it, should be managed in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] This entails that waste must not be disposed of in regular trash or down the sewer.[3][4]

Hazard Profile Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound. This data should inform handling and disposal procedures.

Hazard Statement CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Warning)[1][2]
H315Causes skin irritationSkin corrosion/irritation (Warning)[2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Warning)[2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[2]

Step-by-Step Disposal Protocol

The following protocol is based on established best practices for the disposal of hazardous laboratory chemicals.[3][5][6][7]

1. Waste Identification and Segregation:

  • Treat all this compound, including unused reagents, reaction byproducts, and contaminated materials (e.g., gloves, filter paper, empty containers), as hazardous waste.[4][5]

  • Keep this waste stream separate from other chemical waste unless instructed otherwise by your institution's Environmental Health and Safety (EHS) department. Specifically, segregate it from incompatible materials.[7][8]

  • Do not mix solid and liquid waste forms of this compound.[8]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container in good condition for waste collection.[3][7] The container must have a secure, tight-fitting lid.[8]

  • Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[7]

  • The label must clearly state the full chemical name, "this compound," and list all other components of the waste mixture with their approximate concentrations.[7] Do not use abbreviations or chemical formulas.[7]

3. Waste Accumulation and Storage:

  • Store the waste container at or near the point of generation in a designated, well-ventilated area.[3][9]

  • Ensure the container is kept closed at all times, except when adding waste.[6][7]

  • Utilize secondary containment, such as a larger, chemically resistant tub or bin, to prevent the spread of material in case of a spill.[8]

4. Arranging for Disposal:

  • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[4][6] Do not attempt to transport the waste yourself.[4]

  • Follow all institutional procedures for waste handover. This may involve completing a specific form or online request.

5. Spill and Decontamination Procedures:

  • In the event of a spill, treat the spilled chemical and all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[5]

  • For decontamination of surfaces or equipment, while specific protocols for this lactam are not available, procedures for other β-lactams often involve hydrolysis to open the lactam ring. Solutions of sodium hydroxide (B78521) or hydroxylamine (B1172632) have been shown to be effective for degrading some β-lactam antibiotics.[10] However, any such in-lab treatment of waste should only be performed if it is part of an approved institutional protocol, as it may be regulated.[11] Otherwise, all contaminated materials must be disposed of as hazardous waste.

  • For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[4][5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Material containing This compound is designated for disposal is_hazardous Treat as Hazardous Waste due to GHS H302/H315/H319/H335 start->is_hazardous segregate Segregate from incompatible waste streams (solids vs. liquids) is_hazardous->segregate container Select chemically compatible, leak-proof container with a secure lid segregate->container label_waste Affix 'Hazardous Waste' label. List full chemical name and all constituents container->label_waste storage Store in designated, ventilated area with secondary containment. Keep container closed. label_waste->storage contact_ehs Contact Institutional EHS/ Hazardous Waste Program for pickup storage->contact_ehs end Waste collected by authorized personnel for final disposal contact_ehs->end

References

Essential Safety and Operational Guide for 2-Azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Azaspiro[4.5]decan-3-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 64744-50-9

  • Molecular Formula: C₉H₁₅NO

Hazard Summary: Based on available GHS information, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Safety goggles with side shields or a face shieldConforming to EN 166 (EU) or NIOSH (US) approvedTo protect against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM D6978 tested for chemotherapy gloves or equivalentTo prevent skin irritation upon contact. Change gloves frequently and immediately if contaminated.
Lab coat or chemical-resistant apronStandard laboratory apparelTo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Use in a well-ventilated area. If dust or aerosols are generated, a respirator is required.To prevent respiratory tract irritation from inhalation of dust or aerosols.
Foot Protection Closed-toe shoesStandard laboratory requirementTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Workspace gather_ppe Gather and Inspect PPE prep_area->gather_ppe review_sds Review Safety Information gather_ppe->review_sds weigh Weighing (in ventilated enclosure) review_sds->weigh Proceed to Handling dissolve Dissolving/Reaction weigh->dissolve transfer Transferring dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decan-3-one
Reactant of Route 2
2-Azaspiro[4.5]decan-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.